molecular formula C19H28ClN3O4 B1664763 AU-224 CAS No. 287399-47-7

AU-224

Katalognummer: B1664763
CAS-Nummer: 287399-47-7
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: AQMLPMSSCWTNNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ABT-224, also known as Ampalex, is a 5-HT4 agonists potentially for the treatment of constipation.

Eigenschaften

Key on ui mechanism of action

CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP).

CAS-Nummer

287399-47-7

Molekularformel

C19H28ClN3O4

Molekulargewicht

397.9 g/mol

IUPAC-Name

butyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate

InChI

InChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25)

InChI-Schlüssel

AQMLPMSSCWTNNN-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl

Aussehen

Solid powder

Andere CAS-Nummern

154235-83-3

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-(quinoxalin-6-ylcarbonyl)piperidine
BDP 12
BDP-12
CX516

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] It is a potent and selective inhibitor of the viral neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected cells and the subsequent spread of infection.[2][3] Oseltamivir is a prodrug, oseltamivir phosphate, which is rapidly converted in the body to its active form, oseltamivir carboxylate.[2][3][4] Its development marked a significant advancement in the management of influenza, offering a means to reduce the duration and severity of illness.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of oseltamivir, tailored for professionals in the field of drug development and research.

Discovery

Oseltamivir was discovered by scientists at Gilead Sciences through a rational drug design approach.[1][5] The design was based on the known structure of the influenza neuraminidase active site and its interaction with its natural substrate, sialic acid. The commercial production of oseltamivir begins with the biomolecule shikimic acid, which is harvested from Chinese star anise or produced through recombinant E. coli.[6] Gilead Sciences licensed the patents for oseltamivir to Roche in 1996, who then co-developed the drug.[1] In 1999, the U.S. Food and Drug Administration (FDA) approved oseltamivir phosphate for the treatment of influenza in adults.[1]

Synthesis of Oseltamivir

The synthesis of oseltamivir is a complex process that has evolved since its initial discovery. The molecule has three stereocenters, meaning that precise control of stereochemistry is crucial to produce the desired therapeutic isomer.[6]

Commercial Synthesis from Shikimic Acid

The industrial synthesis of oseltamivir, developed by Roche, originates from (-)-shikimic acid.[6] This route has been optimized for large-scale production. A key challenge in the synthesis is the introduction of the amino group at the C-5 position with the correct stereochemistry. The initial synthesis developed by Gilead Sciences involved the use of an azide at this position, which was later converted to the amine.[7]

Key Synthetic Routes:

  • Gilead's Initial Synthesis: This route established the feasibility of using shikimic acid as a starting material and involved a key aziridination step.[7]

  • Roche's Industrial Synthesis: Roche refined the process, improving yields and scalability. An azide-free synthesis was also developed to mitigate the risks associated with using azides in large-scale production.[6]

  • Alternative Syntheses: Due to the reliance on shikimic acid, which can be subject to supply shortages, numerous alternative synthetic routes have been explored. These include syntheses starting from other readily available materials and employing different chemical strategies, such as Diels-Alder reactions and organocatalytic approaches.[8]

Synthesis Attribute Gilead's Initial Synthesis Roche's Azide-Free Synthesis Hayashi's Organocatalytic Synthesis
Starting Material (-)-Shikimic Acid(-)-Shikimic AcidCommercially available simple molecules
Key Steps Azide displacement, AziridinationEpoxidation, Amine opening of aziridineOrganocatalytic Michael addition, HWE reaction
Overall Yield ~15-20%>30%30%
Number of Steps ~12 steps~10 steps8 steps (in three one-pot operations)[8]

Mechanism of Action

Oseltamivir is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1] Neuraminidase is a glycoprotein on the surface of the virus that cleaves sialic acid residues from host cell receptors and newly formed virions.[1][2] This cleavage is essential for the release of progeny virus particles from infected cells and prevents their aggregation.[2][4]

Oseltamivir phosphate is a prodrug that is hydrolyzed by esterases in the liver to its active form, oseltamivir carboxylate.[2][3][4] Oseltamivir carboxylate is a transition-state analogue of sialic acid and binds tightly to the active site of the neuraminidase enzyme of both influenza A and B viruses.[4] By blocking the action of neuraminidase, oseltamivir prevents the release of new viral particles, thus limiting the spread of the infection within the respiratory tract.[3][4]

G cluster_0 Influenza Virus Life Cycle cluster_1 Oseltamivir's Point of Intervention Virus Attachment Virus Attachment Entry and Uncoating Entry and Uncoating Virus Attachment->Entry and Uncoating 1 Viral RNA Replication Viral RNA Replication Entry and Uncoating->Viral RNA Replication 2 Protein Synthesis Protein Synthesis Viral RNA Replication->Protein Synthesis 3 Assembly of New Virions Assembly of New Virions Protein Synthesis->Assembly of New Virions 4 Budding Budding Assembly of New Virions->Budding 5 Release of New Viruses Release of New Viruses Budding->Release of New Viruses 6 Infection of New Cells Infection of New Cells Release of New Viruses->Infection of New Cells 7 Oseltamivir Carboxylate Oseltamivir Carboxylate Neuraminidase Neuraminidase Oseltamivir Carboxylate->Neuraminidase Inhibits Neuraminidase->Release of New Viruses Blocks

Caption: Influenza virus life cycle and the inhibitory action of Oseltamivir.

Experimental Protocols

Synthesis of an Oseltamivir Intermediate (Azide-Free Route)

The following is a representative protocol for the formation of the key aziridine intermediate from the corresponding epoxide, a crucial step in an azide-free synthesis of oseltamivir.

Materials:

  • Epoxide precursor derived from shikimic acid

  • 3-pentanol

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the epoxide precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add 3-pentanol to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amino ether intermediate.

G start Start: Dissolve Epoxide in DCM add_pentanol Add 3-Pentanol start->add_pentanol cool Cool to 0°C add_pentanol->cool add_bf3 Add BF3·Et2O cool->add_bf3 react Stir at Room Temp (12-18h) add_bf3->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end_product End: Amino Ether Intermediate purify->end_product

Caption: Experimental workflow for the synthesis of an Oseltamivir intermediate.

Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a compound against influenza virus neuraminidase.

Materials:

  • Influenza virus stock (e.g., A/H1N1)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution (e.g., high pH buffer)

  • Test compound (e.g., oseltamivir carboxylate) and control inhibitors

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add a defined amount of the diluted virus to each well, except for the no-virus control wells.

  • Add the serially diluted test compounds and controls to the respective wells. Include wells with virus only (100% activity) and wells with buffer only (background).

  • Incubate the plate at room temperature for a specified time (e.g., 30-45 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Terminate the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~355-360 nm, emission ~460-465 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[9][10]

Quantitative Data

The efficacy of oseltamivir is quantified by its 50% inhibitory concentration (IC₅₀) against the neuraminidase of various influenza strains. Lower IC₅₀ values indicate higher potency.

Influenza Strain Oseltamivir Carboxylate IC₅₀ (nM) Zanamivir IC₅₀ (nM)
Influenza A/H1N1 0.4 - 1.34[11]0.92[11]
Influenza A/H3N2 0.2 - 0.6[12]2.28 - 3.09[11]
Influenza B 8.8 - 13[13][14]4.19[11]
Avian Influenza A/H5N1 0.7 - 2.2[12]Not specified

Note: IC₅₀ values can vary depending on the specific viral isolate and the assay conditions used.

Conclusion

Oseltamivir remains a critical tool in the global response to influenza. Its discovery through rational drug design and the subsequent evolution of its synthesis highlight key advancements in medicinal chemistry and process development. The challenges associated with its production, particularly the reliance on a natural starting material, have spurred innovation in synthetic organic chemistry, leading to more efficient and diverse manufacturing routes. Understanding the technical details of its discovery, synthesis, and mechanism of action is essential for the ongoing development of new and improved antiviral agents.

References

[Compound Name] chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Osimertinib (AZD9291)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (trade name Tagrisso®) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1][2] It is specifically designed to target both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] A key advantage of osimertinib is its selectivity for mutant forms of EGFR over wild-type (WT) EGFR, which is intended to reduce toxicity associated with inhibiting normal EGFR activity in healthy tissues.[1][5] This guide provides an in-depth overview of osimertinib's chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[3] It is administered as a mesylate salt.[6] The molecule's structure facilitates covalent bond formation with a specific cysteine residue in the ATP-binding site of mutant EGFR.[3]

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[6][7]

Chemical Formula (free base): C₂₈H₃₃N₇O₂.[6]

Table 1: Physicochemical Properties of Osimertinib

Property Value Source
Molecular Weight (Free Base) 499.619 g/mol [6][8]
Molecular Weight (Mesylate Salt) 596 g/mol [6]
logP (Predicted) 4.47 [1]
Water Solubility (Predicted) 0.0224 mg/mL [1]
pKa (Strongest Basic) 8.87 (Predicted) [1]

| pKa (Strongest Acidic) | 13.64 (Predicted) |[1] |

Pharmacology and Mechanism of Action

Osimertinib is a potent and selective inhibitor of mutant EGFR.[9] Unlike earlier generation TKIs, it demonstrates significant activity against the T790M "gatekeeper" mutation, which sterically hinders the binding of first-generation inhibitors.[1] Osimertinib irreversibly binds to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, thereby blocking the autophosphorylation and activation of downstream signaling pathways.[3][4]

This inhibition blocks two primary signaling cascades critical for cell proliferation and survival:[10][11]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Governs cell proliferation, differentiation, and invasion.[11]

  • PI3K/AKT/mTOR Pathway: A major cellular survival pathway that inhibits apoptosis.[11]

By blocking these pathways, osimertinib induces cell cycle arrest and apoptosis in cancer cells harboring sensitizing EGFR mutations.[10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (L858R, ex19del, T790M) GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits (Covalent)

Caption: Osimertinib covalently inhibits mutant EGFR, blocking downstream MAPK and PI3K/AKT pathways.

In Vitro Potency

Osimertinib demonstrates high potency against clinically relevant EGFR mutations while sparing WT-EGFR, as shown by its half-maximal inhibitory concentration (IC₅₀) values.

Table 2: Osimertinib IC₅₀ Values Against EGFR Variants

Cell Line / Target EGFR Mutation Status IC₅₀ (nM) Source
LoVo Cells Exon 19 deletion 12.92 [8]
LoVo Cells L858R/T790M 11.44 [8]
LoVo Cells Wild-Type (WT) 493.8 [8]
H1975 Cells L858R/T790M <15 [3]
PC-9VanR Cells ex19del/T790M <15 [3]
PC-9 Cells Exon 19 deletion 7 [12]

| H3255 Cells | L858R | 12 |[12] |

Pharmacokinetics (PK)

The pharmacokinetic profile of osimertinib supports once-daily oral dosing.

Table 3: Human Pharmacokinetic Parameters of Osimertinib (80 mg Dose)

Parameter Value Source
Time to Cmax (Tmax) ~6 hours [1]
Absolute Bioavailability 70% (90% CI: 67-73%) [13]
Apparent Oral Clearance (CL/F) 14.3 L/h [9][14]
Apparent Volume of Distribution (Vss/F) 918 L [1][13]
Plasma Protein Binding 95% [1]
Terminal Half-life (t₁/₂) ~48 hours [1][9]
Metabolism Primarily oxidation (CYP3A) and dealkylation [1]

| Excretion | 68% in feces, 14% in urine |[1] |

Osimertinib is metabolized into two active metabolites, AZ7550 and AZ5104, which circulate at approximately 10% of the parent compound's concentration.[1][9] AZ5104 is noted to be more potent against both mutant and wild-type EGFR.[1]

Key Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC₅₀ of a test compound like osimertinib against a specific EGFR kinase mutant. It is based on the quantification of ADP produced during the kinase reaction using a luminescence-based assay system (e.g., ADP-Glo™).[15]

Principle: The amount of ADP generated in the kinase reaction is proportional to the enzyme's activity. The assay first stops the kinase reaction and depletes the remaining ATP. Subsequently, the generated ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The signal intensity is inversely proportional to the kinase inhibition by the test compound.

Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute EGFR Enzyme - Prepare Substrate/ATP Mix - Serially dilute Osimertinib B 2. Kinase Reaction - Add Osimertinib to plate - Add Enzyme - Add Substrate/ATP Mix - Incubate (e.g., 60 min at 30°C) A->B C 3. ADP Detection (Step 1) - Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) - Incubate (e.g., 40 min at RT) B->C D 4. ADP Detection (Step 2) - Add Kinase Detection Reagent (Converts ADP to ATP, enables luminescence) - Incubate (e.g., 30 min at RT) C->D E 5. Data Acquisition - Measure luminescence with a plate reader - Calculate % inhibition and IC50 value D->E

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of osimertinib in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.[8]

    • Dilute recombinant human EGFR kinase (e.g., EGFR T790M/L858R) to the desired working concentration (e.g., 3-5 nM) in a kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT).[16]

    • Prepare a master mix of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer. The ATP concentration should be near its Km value for the specific enzyme (e.g., 20-50 µM for EGFR-T790M/L858R).[16]

  • Kinase Reaction:

    • Add a small volume (e.g., 0.5-5 µL) of the diluted osimertinib or DMSO control to the wells of a 96-well or 384-well white plate.[15][16]

    • Add the diluted EGFR enzyme to each well and pre-incubate for a short period (e.g., 10-30 minutes) at room temperature to allow compound binding.[16]

    • Initiate the kinase reaction by adding the ATP/substrate master mix to each well.

    • Incubate the plate for 60 minutes at 30°C.[15]

  • ADP Detection:

    • To stop the reaction, add an equal volume of ADP-Glo™ Reagent to each well. This reagent also depletes any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[15]

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Plot the signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of osimertinib required to inhibit 50% of the EGFR kinase activity.

Conclusion

Osimertinib is a highly potent and selective third-generation EGFR inhibitor with a well-characterized mechanism of action and a favorable pharmacokinetic profile. Its ability to effectively target the T790M resistance mutation while sparing wild-type EGFR represents a significant advancement in the treatment of specific non-small cell lung cancer patient populations. The data and protocols summarized in this guide provide a technical foundation for researchers engaged in oncology drug discovery and development.

References

[Compound Name] biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activity of Osimertinib, including its mechanism of action, impact on cellular signaling, quantitative potency, and the experimental protocols used for its characterization. The document is intended to be a valuable resource for professionals in the fields of oncology research and drug development.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively target both the initial EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][6] Its selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target effects and associated toxicities.[2][7]

The primary mechanism of action involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[2][6][7][8] This irreversible binding effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for tumor cell proliferation and survival.[7]

Signaling Pathways

Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate downstream signaling. Osimertinib's inhibition of EGFR phosphorylation effectively shuts down these pro-survival pathways. The two primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[8][9]

  • PI3K-AKT-mTOR Pathway: This cascade plays a crucial role in cell growth, metabolism, and survival.[9]

By blocking these pathways, Osimertinib induces cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Visualization of Osimertinib's Impact on EGFR Signaling

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation EGF EGF EGF->EGFR Ligand Binding GRB2 GRB2 pEGFR->GRB2 PI3K PI3K pEGFR->PI3K Osimertinib Osimertinib Osimertinib->pEGFR Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by Osimertinib.

Quantitative Data: In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Osimertinib demonstrates high potency against clinically relevant EGFR mutations, with significantly lower activity against wild-type EGFR, highlighting its selectivity.

EGFR Mutation Status Cell Line IC50 (nM) Reference
Exon 19 DeletionLoVo12.92[10]
L858R-12[11]
L858R/T790MLoVo11.44[10]
Wild-Type (WT)LoVo493.8[10]
Exon 19 Del / T790MPC-9ER166[12]
L858R/T790MH19754.6[12]

Note: IC50 values can vary depending on the specific cell line and assay conditions, such as ATP concentration.

Mechanisms of Resistance

Despite its efficacy, acquired resistance to Osimertinib inevitably develops.[1] These mechanisms are broadly categorized as EGFR-dependent or EGFR-independent.

  • EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the site of covalent binding, which prevents Osimertinib from irreversibly inhibiting the receptor.[2][6][13][14]

  • EGFR-Independent: These "off-target" mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[1][9] Common alterations include:

    • MET amplification[6][8]

    • HER2 amplification[8]

    • Mutations in downstream effectors like KRAS and PIK3CA[6][8]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the biological activity of Osimertinib.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay Principle)

This biochemical assay quantifies the activity of a purified kinase enzyme and the inhibitory effect of a compound. It measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR protein (wild-type and mutant forms)

  • Poly(Glu,Tyr) 4:1 substrate

  • Adenosine triphosphate (ATP)

  • Osimertinib (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the specific EGFR kinase, substrate, and assay buffer.

    • Add serial dilutions of Osimertinib (typically in DMSO) to the wells of the 384-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of Osimertinib concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualization of Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A 1. Add Kinase, Substrate, and Buffer to Plate B 2. Add Serial Dilutions of Osimertinib A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Add ADP-Glo™ Reagent (Depletes ATP) D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP) E->F G 7. Read Luminescence F->G H 8. Plot % Inhibition vs. [Osimertinib] G->H I 9. Calculate IC50 H->I

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell Viability Assay (MTS/SRB Assay)

This cell-based assay measures the effect of a compound on cell proliferation and viability.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Osimertinib

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or Sulforhodamine B (SRB)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed NSCLC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of Osimertinib in culture medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of Osimertinib. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours.

  • Viability Measurement (MTS Protocol):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all wells.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of Osimertinib concentration and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of EGFR and its downstream effectors, providing a direct measure of the inhibitor's on-target effect within the cell.

Materials:

  • NSCLC cell lines

  • Osimertinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of protein phosphorylation. Loading controls like GAPDH or total protein levels are used for normalization.

References

Selonsertib: A Technical Review of an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selonsertib (formerly GS-4997) is an investigational small molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated in response to cellular stressors such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] In pathological conditions, particularly in liver diseases like nonalcoholic steatohepatitis (NASH), the sustained activation of ASK1 is believed to contribute to hepatocyte apoptosis, inflammation, and fibrosis.[2][3] By targeting ASK1, selonsertib was developed with the therapeutic goal of mitigating these key drivers of NASH progression. This technical guide provides a comprehensive review of the available literature on selonsertib, focusing on its mechanism of action, preclinical data, and clinical trial outcomes, with a particular emphasis on quantitative data and experimental methodologies.

Mechanism of Action: The ASK1 Signaling Pathway

Selonsertib is an orally bioavailable, ATP-competitive inhibitor of the catalytic kinase domain of ASK1.[3] Under conditions of oxidative stress, ASK1 is activated and subsequently phosphorylates downstream kinases, primarily MKK3/6 and MKK4/7. These activated kinases, in turn, phosphorylate and activate c-Jun N-terminal kinase (JNK) and p38 MAPK.[2][3] The activation of the JNK and p38 pathways leads to a cascade of cellular events, including the production of pro-inflammatory cytokines, induction of apoptosis, and the activation of fibrogenic pathways.[2][3] Selonsertib, by inhibiting ASK1, aims to block these downstream events, thereby reducing inflammation, apoptosis, and fibrosis.[3]

ASK1_Signaling_Pathway Stress Oxidative Stress / ER Stress Inflammatory Cytokines (e.g., TNF-α) ASK1 ASK1 (Apoptosis Signal-Regulating Kinase 1) Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Selonsertib Selonsertib Selonsertib->ASK1 Inhibition JNK JNK (c-Jun N-terminal Kinase) MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Cellular_Responses Apoptosis Inflammation Fibrosis JNK->Cellular_Responses p38->Cellular_Responses Clinical_Trial_Workflow Screening Patient Screening (NASH with F3 or F4 Fibrosis) Randomization Randomization (2:2:1) Screening->Randomization Selonsertib_18mg Selonsertib 18 mg (Once Daily) Randomization->Selonsertib_18mg Selonsertib_6mg Selonsertib 6 mg (Once Daily) Randomization->Selonsertib_6mg Placebo Placebo (Once Daily) Randomization->Placebo Treatment_48w 48-Week Treatment Period Selonsertib_18mg->Treatment_48w Selonsertib_6mg->Treatment_48w Placebo->Treatment_48w Endpoint_Analysis Primary Endpoint Analysis (Fibrosis Improvement at Week 48) Treatment_48w->Endpoint_Analysis

References

An In-depth Technical Guide to the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cellular processes and a key target in cancer therapy. The content herein details the molecular cascade from ligand binding to downstream signal propagation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Core Signaling Pathway: Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Its signaling cascade is fundamental to regulating cell proliferation, survival, differentiation, and migration.[1][3] Aberrant EGFR signaling is a well-established driver of tumorigenesis in various cancers.[3]

The activation of the EGFR pathway is a multi-step process:

  • Ligand Binding: The process initiates when a specific ligand, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), binds to the extracellular domain of EGFR.[1] This binding induces a significant conformational change in the receptor.

  • Receptor Dimerization: Ligand binding facilitates the formation of receptor dimers, which can be either homodimers (EGFR-EGFR) or heterodimers with other members of the ErbB family, like ErbB2/HER2.[1][4] Dimerization is a prerequisite for the activation of the intracellular kinase domain.

  • Kinase Activation and Autophosphorylation: The proximity of the two intracellular kinase domains within the dimer allows for their allosteric activation. This leads to autophosphorylation (or transphosphorylation) of specific tyrosine residues within the C-terminal tail of each receptor.[1][4]

  • Recruitment of Adaptor Proteins: The newly created phosphotyrosine residues serve as high-affinity docking sites for a host of intracellular signaling proteins.[5] These proteins typically contain Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. Key initial binding partners include Growth factor receptor-bound protein 2 (GRB2) and SHC-transforming protein 1.[6]

  • Activation of Downstream Pathways: The recruitment of these adaptor proteins and enzymes to the activated receptor complex triggers the propagation of the signal through several major downstream cascades:

    • RAS-RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation.[5] The GRB2 adaptor protein binds to the Son of Sevenless (SOS) guanine nucleotide exchange factor, which in turn activates the small GTPase RAS.[5] Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell growth and division.

    • PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and growth.[4] Activated EGFR can recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B).[7] AKT, in turn, activates mTOR (mammalian target of rapamycin), a key regulator of cell growth, proliferation, and survival.

    • PLCγ Pathway: EGFR activation can also lead to the recruitment and phosphorylation of Phospholipase C gamma (PLCγ).[5] Activated PLCγ hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), influencing various cellular processes including cytoskeletal rearrangements.[8]

    • JAK/STAT Pathway: EGFR can directly phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3.[4] Upon phosphorylation, STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in inflammation, immune response, and proliferation.

The culmination of these signaling events is a profound change in gene expression and cellular behavior, driving processes like cell cycle progression and inhibiting apoptosis (programmed cell death).[9]

EGFR_Signaling_Pathway ERK ERK Transcription Transcription ERK->Transcription Translocation Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration mTOR mTOR mTOR->Transcription PKC PKC PKC->Transcription STAT STAT STAT->Transcription Translocation

Quantitative Data Presentation

The signaling output of the EGFR pathway is highly dependent on quantitative parameters such as ligand affinity, receptor expression levels, and the kinetics of downstream protein interactions.

Table 1: Binding Affinities of EGFR Ligands

EGFR ligands are broadly classified into high-affinity and low-affinity groups, which can influence the duration and intensity of downstream signaling.

LigandAffinity ClassDissociation Constant (Kd)Reference
Epidermal Growth Factor (EGF)High1 - 100 nM[10]
Transforming Growth Factor-α (TGF-α)High1 - 100 nM[10][11]
Heparin-Binding EGF (HB-EGF)High1 - 100 nM[10][11]
Betacellulin (BTC)High1 - 100 nM[10][11]
Amphiregulin (AREG)Low> 100 nM[10][11]
Epiregulin (EREG)Low> 100 nM[10][11]
Epigen (EPGN)Low> 100 nM[11]

Note: Scatchard analysis has revealed two distinct affinity states for EGFR, with high-affinity receptors (Kd ≈ 300 pM) and low-affinity receptors (Kd ≈ 2 nM). Low-affinity binding is required for the activation of STAT and PLCγ1 pathways.[12]

Table 2: Site-Specific EGFR Phosphorylation

Upon activation, specific tyrosine residues on EGFR are phosphorylated, creating docking sites for distinct downstream effectors. The extent of phosphorylation can be quantified.

Phosphorylation Site% of Total Phosphorylated EGFR (50 nM EGF, 5 min)Primary Downstream Adaptor/PathwayReference
Tyrosine 1068 (Y1068)~40%GRB2 (MAPK Pathway), GAB1 (PI3K Pathway)[13][14]
Tyrosine 1173 (Y1173)~40%SHC, PLCγ[13][14]
Dual (Y1068 & Y1173)6.9 ± 1.3%Co-activation of multiple pathways[13][14]
Tyrosine 992 (Y992)VariesPLCγ[15]
Tyrosine 1045 (Y1045)VariesCbl (Receptor Ubiquitination/Downregulation)[15]
Tyrosine 1148 (Y1148)VariesSHC[15]

Note: Phosphorylation levels are dynamic and cell-type dependent. The data presented are from studies on specific cell lines (e.g., CHO-EGFR-GFP) and represent a snapshot under defined conditions.[13][14]

Experimental Protocols

Investigating the EGFR signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Immunoprecipitation (IP) of EGFR

This protocol is for the isolation of EGFR and its associated protein complexes from cell lysates.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-EGFR antibody

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose slurry

  • SDS-PAGE sample buffer

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. If studying ligand-dependent interactions, serum-starve cells for 16 hours, then stimulate with EGF (e.g., 50-100 ng/mL) for the desired time at 37°C.[8]

  • Cell Lysis: Wash cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold lysis buffer per 107 cells.[16] Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][16]

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[8] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8] Transfer the supernatant to a new tube.

  • Immunoprecipitation: Determine the protein concentration of the lysate. To 0.5 - 1.0 mg of total protein, add the anti-EGFR antibody (typically 2-5 µg).[8][17] In a separate tube, add an equivalent amount of isotype control IgG as a negative control.[8] Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[8]

  • Complex Capture: Add 30-50 µL of pre-washed Protein A/G bead slurry to each tube and incubate with gentle rotation for another 1-2 hours at 4°C.[8][17]

  • Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).[8] Carefully discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold lysis buffer to remove non-specific binders.[8][17]

  • Elution: After the final wash, remove all residual buffer. Resuspend the beads in 20-40 µL of 1x SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute and denature the protein complexes.[8][17]

  • Analysis: Pellet the beads by centrifugation. The supernatant, containing the eluted proteins, is ready for analysis by Western Blotting.[8]

IP_Workflow start Cell Lysate (with EGFR complexes) ab_incubation Incubate with anti-EGFR Antibody start->ab_incubation bead_capture Add Protein A/G Beads to Capture Ab-Ag Complex ab_incubation->bead_capture wash Wash Beads (Remove non-specific proteins) bead_capture->wash elute Elute Proteins (SDS Buffer + Heat) wash->elute analysis Analyze by Western Blot elute->analysis

Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol describes the detection of activated ERK, a key downstream node of the EGFR pathway.

Materials:

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)

  • Primary antibody: anti-phospho-ERK1/2 (p-ERK)

  • Primary antibody: anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Separation: Load 10-20 µg of cell lysate per well onto an SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation (p-ERK): Incubate the membrane with anti-p-ERK antibody (e.g., 1:1000 dilution in 5% BSA/TBST) for 2 hours at room temperature or overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000-10,000 dilution in blocking buffer) for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step as in step 5.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[18]

  • Stripping and Re-probing (for Total ERK): To normalize the p-ERK signal, the same membrane can be stripped of antibodies and re-probed.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes.[18]

    • Wash extensively with TBST.

    • Re-block the membrane as in step 3.

    • Incubate with anti-total-ERK antibody and repeat steps 4-8.[18]

  • Analysis: Quantify the band intensities for p-ERK and t-ERK using densitometry software. The p-ERK/t-ERK ratio indicates the level of ERK activation.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation, which are common outcomes of EGFR signaling activation.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of culture medium. Include wells with medium alone for background control.

  • Cell Treatment: Incubate cells for 6-24 hours to allow for attachment. Treat cells with the desired compounds (e.g., EGF, EGFR inhibitors) and incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well.[6][7]

  • Incubation: Incubate the plate for at least 2 hours (or overnight) at room temperature in the dark, with gentle shaking, to fully dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background.[6]

  • Data Analysis: Subtract the average absorbance of the media-only wells from all other readings. Cell viability is proportional to the final absorbance value.

Logic_Relationship cluster_pathway Pathway Activity cluster_outcome Cellular Outcome EGF_Stimulation ↑ EGF Ligand EGFR_Activity EGFR Phosphorylation EGF_Stimulation->EGFR_Activity Increases EGFR_Inhibition ↓ EGFR Inhibitor (TKI) EGFR_Inhibition->EGFR_Activity Decreases Downstream_Activity Downstream Signaling (p-ERK, p-AKT) EGFR_Activity->Downstream_Activity Activates Proliferation Cell Proliferation Downstream_Activity->Proliferation Promotes

References

Unlocking the Cellular Code: A Technical Guide to Compound Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of a compound's molecular target is a critical and often rate-limiting step in the drug discovery and development pipeline. Understanding the specific protein or proteins with which a bioactive compound interacts is fundamental to elucidating its mechanism of action, optimizing its therapeutic efficacy, and anticipating potential off-target effects. This in-depth technical guide provides a comprehensive overview of the core methodologies employed for compound target identification, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and experimental workflows.

Core Methodologies in Target Identification

A variety of experimental strategies can be employed to identify the molecular targets of a compound. These can be broadly categorized into direct and indirect methods. Direct methods rely on the physical interaction between the compound and its target, while indirect methods infer the target based on the compound's biological effects.

1. Affinity-Based Methods: These techniques exploit the binding affinity between a compound and its target protein.

  • Affinity Chromatography: A powerful and widely used technique for isolating and identifying target proteins.[1] A derivative of the compound of interest is immobilized on a solid support, which is then used as a stationary phase to capture interacting proteins from a cell lysate.

  • Photo-Affinity Labeling (PAL): This method utilizes a photoreactive version of the compound to covalently crosslink to its target upon UV irradiation.[2][3] This stable linkage allows for the stringent purification and subsequent identification of the target protein, often by mass spectrometry.

2. Proteomics-Based Approaches: These methods leverage the power of mass spectrometry to identify and quantify changes in the proteome in response to compound treatment.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A robust quantitative proteomics technique that allows for the precise comparison of protein abundance between two cell populations.[4][5][6][7] In the context of target identification, SILAC can be used to identify proteins that are differentially expressed or post-translationally modified upon compound treatment.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a compound to its target protein can alter the protein's thermal stability.[8][9][10][11][12] By heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein, one can identify targets that are stabilized or destabilized by the compound.

Quantitative Data in Target Identification

The quantitative assessment of compound-target interactions is crucial for validating potential targets and prioritizing lead compounds. Key parameters include binding affinity (Kd, Ki) and functional inhibition (IC50, EC50).

ParameterDescriptionTypical RangeMethod of Determination
Kd (Dissociation Constant) The concentration of a ligand at which half of the target protein is occupied at equilibrium. A lower Kd indicates a higher binding affinity.[13]pM to mMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays
Ki (Inhibition Constant) The concentration of an inhibitor required to produce half-maximum inhibition.pM to mMEnzyme kinetics assays
IC50 (Half maximal inhibitory concentration) The concentration of an inhibitor that reduces a specific biological or biochemical activity by 50%.[14]nM to µMIn vitro functional assays
EC50 (Half maximal effective concentration) The concentration of a drug that gives half of the maximal response.[14]nM to µMCell-based functional assays

Table 1: Key Quantitative Parameters in Compound-Target Interaction. This table summarizes important metrics used to quantify the interaction between a compound and its target protein.

CompoundTargetKd (nM)Reference
DasatinibABL1<1--INVALID-LINK--
StaurosporinePIM116--INVALID-LINK--
SunitinibVEGFR29--INVALID-LINK--
ErlotinibEGFR1--INVALID-LINK--

Table 2: Examples of Compound-Target Binding Affinities. This table provides examples of dissociation constants (Kd) for several well-characterized drug-target interactions, sourced from the BindingDB database.[15][16]

Experimental Protocols

Protocol 1: Affinity Chromatography for Target Identification

This protocol outlines the general steps for identifying target proteins using affinity chromatography.[17][18][19]

1. Preparation of Affinity Matrix: a. Synthesize a derivative of the compound of interest containing a reactive functional group suitable for immobilization. b. Covalently couple the compound derivative to a solid support (e.g., agarose beads). c. Block any remaining active sites on the support to minimize non-specific binding.

2. Cell Lysis and Lysate Preparation: a. Harvest cultured cells or tissue and wash with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Affinity Purification: a. Incubate the cell lysate with the prepared affinity matrix to allow the target protein to bind to the immobilized compound. b. Wash the matrix extensively with wash buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the matrix using a competitive ligand, a change in pH, or a high salt concentration.

4. Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie blue or silver staining. c. Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes the workflow for performing a CETSA experiment to assess compound-target engagement in intact cells.[8][9][10][11][12][20]

1. Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Treat the cells with the compound of interest or a vehicle control for a specified time.

2. Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures using a thermal cycler for a defined duration (e.g., 3 minutes). c. Cool the samples to room temperature.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates to separate the soluble fraction from the precipitated proteins. c. Collect the supernatant and determine the protein concentration.

4. Analysis of Soluble Protein: a. Analyze the soluble protein fraction by Western blotting using an antibody specific for the protein of interest. b. Alternatively, for proteome-wide analysis (TPP-CETSA), the soluble proteins can be digested and analyzed by quantitative mass spectrometry.[21][22][23]

5. Data Analysis: a. Quantify the band intensities from the Western blot or the peptide abundances from the mass spectrometry data. b. Plot the amount of soluble protein as a function of temperature to generate a melting curve. c. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Understanding the signaling pathways in which a target protein is involved is crucial for predicting the downstream effects of a compound. Here are diagrams of three key signaling pathways often implicated in drug discovery.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4E->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[24][25][26][27][28]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway, which transduces extracellular signals to the nucleus.[29][30][31][32][]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Immunity) NFkB_nucleus->GeneTranscription

Caption: The NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.[34][35][36][37][38]

Experimental Workflows

Affinity_Chromatography_Workflow start Start immobilize Immobilize Compound on Beads start->immobilize lyse Prepare Cell Lysate start->lyse incubate Incubate Lysate with Beads immobilize->incubate lyse->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec identify Identify Target Proteins mass_spec->identify end End identify->end

Caption: A generalized workflow for compound target identification using affinity chromatography.

CETSA_Workflow start Start treat_cells Treat Cells with Compound or Vehicle start->treat_cells heat_challenge Apply Heat Gradient treat_cells->heat_challenge lyse_cells Lyse Cells heat_challenge->lyse_cells centrifuge Centrifuge to Separate Soluble/Insoluble Fractions lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant analyze Analyze Soluble Proteins (Western Blot or MS) collect_supernatant->analyze plot_curve Plot Melting Curve analyze->plot_curve identify_shift Identify Thermal Shift (Target Engagement) plot_curve->identify_shift end End identify_shift->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) experimental workflow.[8]

Conclusion

The identification of a compound's molecular target is a multifaceted process that often requires the integration of multiple experimental approaches. This guide has provided a detailed overview of several core methodologies, including affinity-based techniques and proteomics-based strategies. By combining these powerful tools with a thorough understanding of relevant cellular signaling pathways, researchers can effectively and efficiently identify and validate novel drug targets, thereby accelerating the development of new and improved therapeutics. The provided protocols and visualizations serve as a practical resource for scientists and professionals engaged in the critical endeavor of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Rapamycin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1][2][3][4] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][3][5] Due to its central role in cell signaling, rapamycin is widely used in cell culture experiments to study cellular processes such as autophagy, cell cycle progression, and apoptosis.[1] This document provides detailed application notes and protocols for the use of Rapamycin in cell culture.

Mechanism of Action and Signaling Pathway

Rapamycin exerts its effects by inhibiting the mTOR signaling pathway. mTOR is a central regulator of cell metabolism, growth, and proliferation, integrating signals from growth factors, nutrients, and cellular energy status.[4] It exists in two distinct complexes, mTORC1 and mTORC2.[4][5][6] Rapamycin primarily targets and inhibits mTORC1.[2][5] The binding of the Rapamycin-FKBP12 complex to mTORC1 prevents the phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are key regulators of protein synthesis and cell growth.[2][3] Inhibition of mTORC1 by rapamycin can lead to a G1 phase cell cycle arrest and the induction of autophagy.[7] While rapamycin is a specific inhibitor of mTORC1, prolonged treatment can also disrupt the assembly and function of mTORC2 in some cell types.[2]

mTOR_Pathway cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effects Growth Factors Growth Factors mTOR mTOR Growth Factors->mTOR Nutrients Nutrients Nutrients->mTOR Amino Acids Amino Acids Amino Acids->mTOR Autophagy_node Autophagy mTOR->Autophagy_node S6K1 S6K1 mTOR->S6K1 4E-BP1 4E-BP1 mTOR->4E-BP1 Raptor Raptor Protein Synthesis Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTOR Inhibition S6K1->Protein Synthesis 4E-BP1->Protein Synthesis

Caption: Rapamycin inhibits the mTORC1 signaling pathway.

Quantitative Data Summary

The effective concentration of Rapamycin can vary significantly depending on the cell line and the specific application. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.

ParameterValueSource
Molecular Weight 914.17 g/mol [1]
Recommended Solvents DMSO, Ethanol[1]
Solubility in DMSO ≥ 100 mg/mL (~109 mM)[1]
Solubility in Ethanol ≥ 50 mg/mL[1]
Storage of Powder -20°C, desiccated, for up to 3 years[1]
Storage of Stock Solution Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1]
ApplicationCell LineWorking ConcentrationIncubation TimeSource
mTOR Inhibition HEK293~0.1 nM (IC50)Not specified[1]
mTOR Inhibition NIH/3T310 nM1 hour pre-treatment[7]
mTOR Inhibition BNL cells100 nM1 hour pre-treatment[8]
Autophagy Induction COS7, H40.2 µM (200 nM)Not specified[1]
Autophagy Induction Ca9-2210 and 20 µM24 hours[9]
Cell Growth Inhibition MCF-720 nM4 days[10]
Cell Growth Inhibition MDA-MB-23120 µMNot specified[10]
Cell Growth Inhibition Ca9-22~15 µM (IC50)24 hours[9]
Cell Growth Inhibition Urothelial Carcinoma Lines (J82, T24, RT4)1 nM48 hours[11]
Cell Growth Inhibition Urothelial Carcinoma Line (UMUC3)10 nM48 hours[11]

Experimental Protocols

Preparation of Rapamycin Stock and Working Solutions

Proper preparation of Rapamycin solutions is critical for reproducible and accurate experimental results.

Rapamycin_Prep_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Rapamycin Powder B Dissolve in DMSO (e.g., to 10 mM) A->B C Vortex/Sonicate to Completely Dissolve B->C D Aliquot into single-use tubes C->D E Store at -20°C or -80°C D->E F Thaw stock solution aliquot G Dilute stock in cell culture medium to final working concentration F->G H Mix thoroughly G->H I Add to cells H->I MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of Rapamycin A->B C Incubate for the desired time period B->C D Add MTT solution to each well C->D E Incubate for 1-4 hours at 37°C D->E F Add solubilization solution (e.g., SDS-HCl or DMSO) E->F G Incubate until formazan crystals are dissolved F->G H Measure absorbance at 570 nm G->H Western_Blot_Workflow A Treat cells with Rapamycin B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., anti-p-S6K1) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H IF_LC3_Workflow A Seed cells on coverslips B Treat cells with Rapamycin A->B C Fix cells with paraformaldehyde B->C D Permeabilize cells (e.g., with digitonin or Triton X-100) C->D E Block with BSA D->E F Incubate with primary anti-LC3 antibody E->F G Incubate with fluorescently labeled secondary antibody F->G H Mount coverslips and visualize by fluorescence microscopy G->H

References

Application Notes and Protocols for Selonsertib in Nonalcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and cell damage, which can lead to fibrosis, cirrhosis, and liver cancer.[1][2] With no currently approved pharmacological treatments, there is a significant unmet medical need for effective therapies.[1] Selonsertib (formerly GS-4997) is an investigational, orally bioavailable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][3] ASK1 is a key protein that promotes inflammation, apoptosis, and fibrosis in response to oxidative stress, a central pathogenic driver in NASH.[2][3][4] These notes provide an overview of Selonsertib's mechanism, clinical trial data, and relevant research protocols.

Mechanism of Action: ASK1 Inhibition

Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. In pathological conditions like NASH, increased oxidative stress activates ASK1.[5] Activated ASK1 subsequently phosphorylates downstream kinases, primarily p38 and c-Jun N-terminal kinase (JNK), which in turn mediate cellular responses including apoptosis, inflammation, and fibrosis.[5][6] By selectively inhibiting ASK1, Selonsertib aims to block these downstream pathological signals, thereby reducing liver injury and fibrosis.[5][7]

ASK1_Pathway stress Oxidative Stress (e.g., in NASH) ask1 ASK1 (Apoptosis Signal-regulating Kinase 1) stress->ask1 Activates p38_jnk p38 / JNK Phosphorylation ask1->p38_jnk Phosphorylates selonsertib Selonsertib selonsertib->ask1 Inhibits response Apoptosis Inflammation Fibrosis p38_jnk->response Promotes

Caption: Selonsertib inhibits the ASK1 signaling pathway.

Data from Clinical Research

Selonsertib has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of NASH. While initial studies were promising, later-stage trials did not meet their primary endpoints for monotherapy.

Phase 2 Clinical Trial Data

A Phase 2, randomized, open-label trial evaluated Selonsertib in 72 patients with NASH and fibrosis stages F2 or F3 over 24 weeks.[3][5] The results suggested that Selonsertib treatment led to improvements in fibrosis and other markers of liver injury.[3][8]

Table 1: Summary of Phase 2 Efficacy Data (24 Weeks)

Endpoint Selonsertib 18 mg (± SIM¹) Selonsertib 6 mg (± SIM¹) SIM¹ Alone
Fibrosis Improvement (≥1 Stage) [3][5] 43% (13/30) 30% (8/27) 20% (2/10)
Progression to Cirrhosis (F4) [3] 3% (1/30) 7% (2/27) 20% (2/10)
≥15% Reduction in Liver Stiffness (MRE²) [3] 20% (5/25) 32% (7/22) 0% (0/7)
≥30% Reduction in Liver Fat (MRI-PDFF³) [3] 26% (8/31) 13% (3/24) 10% (1/10)

¹Simtuzumab (SIM), a monoclonal antibody, was used in combination arms. No significant differences were observed between monotherapy and combination therapy, so groups were pooled.[3][5] ²Magnetic Resonance Elastography (MRE).[3] ³Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[3]

Phase 3 STELLAR Clinical Trial Data

Two large, randomized, double-blind, placebo-controlled Phase 3 trials, STELLAR-3 (for F3 bridging fibrosis) and STELLAR-4 (for F4 compensated cirrhosis), evaluated Selonsertib monotherapy over 48 weeks.[9] Neither trial met its primary efficacy endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH.[4][9][10]

Table 2: Summary of Phase 3 Primary Endpoint Data (48 Weeks)

Trial (Fibrosis Stage) Selonsertib 18 mg Selonsertib 6 mg Placebo
STELLAR-3 (F3) [9][10][11] 9.3% - 10% 12% - 12.1% 13% - 13.2%
STELLAR-4 (F4) [4][9] 14.4% 12.5% - 13% 12.8% - 13%

Data represents the percentage of patients achieving a ≥1-stage improvement in fibrosis without worsening of NASH.

Experimental Protocols

Detailed protocols are crucial for the design and execution of studies investigating new therapeutic agents. Below are methodologies based on the clinical trials for Selonsertib.

Protocol: Phase 2 NASH Trial with Fibrosis (F2-F3)

This protocol is based on the design of the Phase 2 study of Selonsertib.[5][12]

1. Objective: To evaluate the safety and efficacy of Selonsertib in patients with NASH and stage 2 or 3 liver fibrosis.[5]

2. Study Design:

  • Multicenter, randomized, open-label trial.[5]

  • Patient Population: 72 adults with biopsy-confirmed NASH, F2 or F3 fibrosis, and a NAFLD Activity Score (NAS) of ≥5.[5]

  • Randomization: Patients were randomized (2:2:1:1:1) to one of five arms: Selonsertib 6 mg, Selonsertib 18 mg, Selonsertib 6 mg + Simtuzumab 125 mg, Selonsertib 18 mg + Simtuzumab 125 mg, or Simtuzumab 125 mg alone.[5]

  • Treatment Duration: 24 weeks.[3][5]

  • Administration: Selonsertib administered orally once daily; Simtuzumab via subcutaneous injection once weekly.[5]

3. Key Assessments:

  • Screening/Baseline:

    • Liver biopsy within 3 months of screening to confirm NASH and fibrosis stage (NASH CRN Histologic Scoring System).[5]

    • Magnetic Resonance Elastography (MRE) to measure liver stiffness.[3][5]

    • MRI-Proton Density Fat Fraction (MRI-PDFF) to quantify liver fat.[3][5]

    • Collection of serum for biomarkers of apoptosis (e.g., CK-18).[3]

  • End of Treatment (Week 24):

    • Repeat liver biopsy for histological assessment.[5]

    • Repeat MRE and MRI-PDFF imaging.[5]

    • Repeat serum biomarker analysis.[13]

4. Endpoints:

  • Primary: Proportion of patients with a ≥1-stage improvement in fibrosis without worsening of NASH.[3]

  • Secondary: Changes in liver stiffness (MRE), liver fat (MRI-PDFF), hepatic collagen content, and serum biomarkers.[3][13]

5. Safety Monitoring:

  • Adverse events were monitored throughout the study. The most common were headache, nausea, and sinusitis.[3]

Protocol: Phase 3 NASH Trials (STELLAR-3 & STELLAR-4)

This protocol is based on the design of the STELLAR-3 and STELLAR-4 studies.[4][9][10]

Clinical_Trial_Workflow screening Patient Screening - Biopsy Confirmed NASH - F3 (STELLAR-3) or F4 (STELLAR-4) randomization Randomization (2:2:1) screening->randomization sel18 Selonsertib 18 mg (Once Daily) randomization->sel18 sel6 Selonsertib 6 mg (Once Daily) randomization->sel6 placebo Placebo (Once Daily) randomization->placebo treatment 48-Week Treatment Period sel18->treatment sel6->treatment placebo->treatment assessment Week 48 Assessment - Repeat Liver Biopsy - Non-Invasive Tests (NITs) - Safety Monitoring treatment->assessment

Caption: Workflow for the Phase 3 STELLAR clinical trials.

1. Objective: To evaluate the safety and antifibrotic efficacy of Selonsertib in patients with advanced fibrosis due to NASH.[9]

2. Study Design:

  • Two separate trials: STELLAR-3 for bridging fibrosis (F3) and STELLAR-4 for compensated cirrhosis (F4).[9]

  • Design: Randomized, double-blind, placebo-controlled.[4][9]

  • Patient Population:

    • STELLAR-3: 802 adults with NASH and F3 fibrosis.[10]

    • STELLAR-4: 877 adults with NASH and F4 fibrosis.[4]

  • Randomization: Patients in each trial were randomized 2:2:1 to receive Selonsertib 18 mg, Selonsertib 6 mg, or placebo.[9]

  • Treatment Duration: 48 weeks for the primary endpoint analysis.[4][9]

  • Administration: Oral, once-daily administration.[4]

3. Key Assessments:

  • Screening/Baseline: Liver biopsy to confirm fibrosis stage. Evaluation of non-invasive tests (NITs) of fibrosis.[9]

  • End of Treatment (Week 48): Repeat liver biopsy for histological assessment.[9]

4. Endpoints:

  • Primary: The proportion of patients with ≥1-stage improvement in fibrosis without worsening of NASH at week 48.[9]

  • Secondary: Changes in non-invasive tests (NITs), progression to cirrhosis (in STELLAR-3), and liver-related clinical events.[9][10]

5. Pharmacodynamic Assessment:

  • Although clinical endpoints were not met, Selonsertib demonstrated pharmacodynamic activity through dose-dependent reductions in hepatic phospho-p38 expression.[9]

Summary and Future Directions

Selonsertib, a selective inhibitor of ASK1, demonstrated a potential anti-fibrotic effect in a Phase 2 trial of patients with NASH and F2-F3 fibrosis.[5][13] However, these promising early results were not confirmed in two large Phase 3 trials (STELLAR-3 and STELLAR-4), where Selonsertib monotherapy failed to show a significant effect on fibrosis improvement compared to placebo in patients with advanced fibrosis (F3-F4).[9]

Despite the lack of efficacy as a monotherapy, the research provided valuable insights into the complexity of NASH.[4] The data from these large studies, including extensive biomarker analysis, continues to inform the scientific community's understanding of the disease.[4] Future research may focus on evaluating ASK1 inhibitors as part of combination therapies targeting multiple pathogenic pathways in NASH.[4][8]

References

Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively inhibits both EGFR TKI-sensitizing and T790M resistance mutations, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] This application note provides a detailed, high-yield, multi-step synthesis protocol for Osimertinib. The protocol is designed for researchers in medicinal chemistry and drug development, offering a clear methodology, data presentation in tabular format, and visualizations of the relevant biological pathway and experimental workflow to facilitate comprehension and reproducibility.

Mechanism of Action & Signaling Pathway

Osimertinib is a mono-anilino-pyrimidine compound designed to overcome resistance to earlier-generation EGFR inhibitors.[1] A common mechanism of acquired resistance is the T790M mutation in exon 20 of the EGFR gene.[1] Osimertinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][3] This action blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cancer cell proliferation, growth, and survival.[4][5] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is thought to reduce toxicity and associated side effects.[3][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition (Cys797) RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and covalent inhibition by Osimertinib.

Overall Synthesis Workflow

The synthesis of Osimertinib is a multi-step process that can be achieved with a high overall yield.[7] The strategy involves the sequential construction of the substituted pyrimidine core, followed by the introduction of the key side chain. A common route begins with a Friedel-Crafts arylation to form the pyrazinyl indole intermediate, followed by several nucleophilic aromatic substitution (SNAr) reactions, a nitro group reduction, and a final acylation/elimination to install the acrylamide warhead.[8]

Caption: High-level workflow for the synthesis of Osimertinib.

Experimental Protocols

This protocol is an optimized, high-yield process adapted from published literature.[7][9] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents:

  • 2,4-Dichloro-5-methoxypyrimidine

  • N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline

  • 1-Phenyl-1H-pyrazol-4-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Iron (Fe) powder

  • Ammonium chloride (NH₄Cl)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Solvents: 1,4-Dioxane, Water, Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM)

Step 1: Synthesis of 2-Chloro-N-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxypyrimidin-4-amine

  • To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline (1.05 eq).

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 110 °C and stir for 6 hours.

  • After completion (monitored by TLC/LC-MS), cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-4-nitro-1,2-benzenediamine

  • To a mixture of the product from Step 1 (1.0 eq) and 1-phenyl-1H-pyrazol-4-ylboronic acid (1.2 eq) in a 1,4-dioxane/water mixture (e.g., 4:1), add sodium carbonate (Na₂CO₃) (3.0 eq).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(OAc)₂ (0.05 eq) and a ligand like PPh₃ (0.1 eq).

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Step 3: Synthesis of N'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-1,2,4-benzenetriamine

  • Suspend the nitro compound from Step 2 (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl) (5.0 eq) followed by iron powder (5.0 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, monitoring the reaction progress.

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol, and extract the aqueous residue with ethyl acetate or DCM.

  • Dry the organic phase and concentrate under vacuum to yield the aniline intermediate, which is often used directly in the next step without extensive purification.

Step 4: Synthesis of Osimertinib (N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)phenyl)acrylamide)

  • Dissolve the aniline product from Step 3 (1.0 eq) in a dry aprotic solvent like THF or DCM and cool the solution to 0 °C in an ice bath.

  • Add a base, typically triethylamine (TEA) (1.5 eq).

  • Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by adding water. Extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain Osimertinib as a solid.

Data Presentation

The following table summarizes typical yields for each step of the synthesis based on optimized protocols.[7][9]

StepReactionProductReported Yield (%)
1SNAr Reaction2-Chloro-N-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxypyrimidin-4-amine~98%
2Suzuki CouplingN'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-4-nitro-1,2-benzenediamine~80%
3Nitro ReductionN'-(2-((dimethylamino)ethyl)(methyl)amino)-5-methoxy-N'-(4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-1,2,4-benzenetriamineQuantitative
4Acrylamide FormationOsimertinib~87%
Overall Yield ~68%

Characterization Data for Osimertinib:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR & ¹³C NMR: Spectra should be consistent with the proposed structure. Key signals include the vinyl protons of the acrylamide group and aromatic protons.

  • Mass Spectrometry (HRMS): Calculated m/z for C₂₈H₃₃N₇O₂ [M+H]⁺ should match the observed value.

Safety Precautions

  • Handle all chemicals with care, using appropriate PPE including safety glasses, lab coats, and gloves.

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Acryloyl chloride is corrosive and a lachrymator; handle with extreme caution in a well-ventilated fume hood.

  • All reactions should be performed under an inert atmosphere where specified.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Preparing ABT-737 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ABT-737 is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] As a BH3 mimetic, it mimics the action of pro-apoptotic BH3-only proteins to bind with high affinity to Bcl-2, Bcl-xL, and Bcl-w, but not to Mcl-1 or A1.[2][3] This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak, thereby promoting their activation, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][5] These characteristics make ABT-737 a valuable tool for studying the intrinsic apoptotic pathway and for preclinical investigation as an anti-cancer agent, particularly in hematologic malignancies and small-cell lung cancer.[1][6]

Data Presentation

All quantitative data for the preparation and handling of ABT-737 are summarized in the table below for easy reference.

ParameterValueSource(s)
Molecular Weight 813.43 g/mol [5]
Appearance Lyophilized powder[5]
Solubility - Soluble in DMSO (≥40.67 mg/mL; up to 100 mM) - Insoluble in Ethanol - Insoluble in Water[6][7][8]
Storage (Powder) -20°C, desiccated. Stable for at least 24 months.[5]
Storage (Stock Solution) - Aliquot to avoid freeze-thaw cycles. - Store at -20°C for up to 3 months. - Store at -80°C for up to 1 year.[2][5]
Inhibitor Specificity (Kᵢ) - Bcl-2 (≤ 1 nM) - Bcl-xL (≤ 1 nM) - Bcl-w (≤ 1 nM)[5]
Typical In Vitro Conc. 50 nM - 15 µM[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM ABT-737 Stock Solution

This protocol describes the preparation of a concentrated stock solution of ABT-737, typically in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

  • ABT-737 powder (CAS No: 852808-04-9)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance and weigh paper/boat

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

  • Preparation: Bring the ABT-737 vial to room temperature before opening to prevent moisture condensation. Perform all steps in a chemical fume hood or a biosafety cabinet.

  • Weighing: Carefully weigh 8.13 mg of ABT-737 powder and transfer it to a sterile tube.

    • Calculation: Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL of 10 mM solution: 0.010 mol/L × 0.001 L × 813.43 g/mol × 1000 mg/g = 8.13 mg.

  • Solubilization: Add 1.0 mL of high-purity DMSO to the tube containing the ABT-737 powder.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath or warm it to 37°C for 10 minutes to aid dissolution.[9] Ensure no particulates are visible.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile cryovials.[5] Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).[2][5]

Protocol 2: Preparation of Working Solution for In Vitro Assays

This protocol provides a general guideline for diluting the concentrated stock solution for use in cell culture experiments.

Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM ABT-737 stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into complete cell culture medium to achieve the desired final concentration for your experiment.

    • Example for 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium for a final volume of 1 mL.

  • Solvent Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept below 0.3%, with 0.1% being preferable.[9] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

  • Application: Mix the working solution gently by pipetting or inverting the tube before adding it to the cells.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start ABT-737 Powder weigh 1. Weigh 8.13 mg of Powder start->weigh add_dmso 2. Add 1 mL of DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw dilute B. Dilute in Cell Culture Medium (e.g., to 10 µM) thaw->dilute treat C. Add to Cells (Final DMSO ≤0.1%) dilute->treat G cluster_mito Mitochondrial Apoptosis Pathway ABT737 ABT-737 (BH3 Mimetic) Bcl2 Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) ABT737->Bcl2 Inhibits Bak Pro-Apoptotic Effectors (Bak, Bax) Bcl2->Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak->MOMP Induces Mcl1 Mcl-1 Mcl1->Bak Inhibits (Resistance) CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: Rapamycin in High-Throughput Screening for Autophagy Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This is a comprehensive set of application notes and protocols for utilizing Rapamycin in high-throughput screening (HTS), specifically focusing on its role as a modulator of autophagy. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Rapamycin is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] By inhibiting mTOR Complex 1 (mTORC1), Rapamycin mimics a state of nutrient starvation, leading to the induction of autophagy.[3] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is essential for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[4][5] Due to its well-characterized pro-autophagic activity, Rapamycin is an indispensable tool in HTS campaigns, often serving as a positive control for the identification of novel autophagy-inducing compounds.[6][7]

Principle of the Assay

The most common high-throughput method for monitoring autophagy relies on the redistribution of the microtubule-associated protein 1 light chain 3 (LC3).[5] In its cytosolic form (LC3-I), it is diffusely localized. Upon autophagy induction, LC3-I is lipidated to form LC3-II, which is recruited to the membranes of autophagosomes.[8] This translocation results in a shift from a diffuse to a punctate cytoplasmic staining pattern.

A widely used HTS approach involves the use of cells stably expressing a fluorescently-tagged LC3 protein, such as Green Fluorescent Protein (GFP-LC3).[9] In this assay, an increase in the number of fluorescent puncta per cell is indicative of an increase in the number of autophagosomes.[10] High-content imaging and analysis platforms can then be used to quantify this puncta formation across thousands of wells in a high-throughput manner.[11]

It is crucial to measure autophagic flux, which is the entire process from autophagosome formation to degradation. An accumulation of autophagosomes can be due to either increased induction or a blockage in their fusion with lysosomes. To distinguish between these, assays are often performed in the presence and absence of lysosomal inhibitors like chloroquine or bafilomycin A1.[8] A further increase in LC3 puncta in the presence of the inhibitor confirms that the compound is an authentic autophagy inducer.

Data Interpretation and Quality Control

A key metric for validating the quality of an HTS assay is the Z'-factor (Z-prime factor).[12] This statistical parameter reflects the separation between the positive and negative controls in the assay.[13]

  • Z'-factor > 0.5 : Indicates an excellent assay with good separation between controls, suitable for HTS.[14]

  • 0 < Z'-factor < 0.5 : Represents a marginal assay that may be acceptable but could benefit from optimization.[14]

  • Z'-factor < 0 : The assay is not suitable for screening as the signals of the controls overlap.[14]

In the context of an autophagy screen, the negative control is typically cells treated with the vehicle (e.g., DMSO), while the positive control is cells treated with a known autophagy inducer, such as Rapamycin.

Quantitative Data Summary

The following tables summarize key quantitative data for Rapamycin and typical HTS assay parameters.

Table 1: Rapamycin Activity in Various Cell Lines

Cell LineAssay TypeEndpointIC50/EC50Reference
HEK293mTOR InhibitionmTOR Activity~0.1 nM[15]
T-cell lineS6K ActivationIL-2 induced S6K activation0.05 nM[16]
Y79 (Retinoblastoma)ApoptosisCell Viability (MTT)0.136 µM[17]
MCF-7 (Breast Cancer)Cell Proliferation[3H]-thymidine incorporationVaries by sub-line[18]
U87-MG (Glioblastoma)Cell ViabilityTrypan Blue Exclusion1 µM[15]
T98G (Glioblastoma)Cell ViabilityTrypan Blue Exclusion2 nM[15]

Table 2: Typical High-Throughput Screening Assay Parameters

ParameterDescriptionTypical ValueReference
Z'-Factor A measure of assay quality, calculated from positive and negative controls.> 0.5[12][14]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2[13]
Coefficient of Variation (%CV) A measure of the variability of the data, expressed as a percentage of the mean.< 20%[19]

Experimental Protocols

Protocol 1: High-Content Screening for Autophagy Inducers using GFP-LC3

This protocol describes a cell-based, image-driven high-throughput screen to identify compounds that induce autophagy.

Materials and Reagents:

  • Mouse Embryonic Fibroblasts (MEFs) stably expressing GFP-LC3 (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Rapamycin (Positive Control)

  • Chloroquine (Lysosomal Inhibitor)

  • Dimethyl Sulfoxide (DMSO, Vehicle Control)

  • 384-well, black, clear-bottom imaging plates

  • Compound library

  • High-content imaging system

Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend GFP-LC3 MEFs in complete DMEM.

    • Seed 2,000 cells per well in a 384-well plate using an automated liquid handler.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare compound plates by diluting the library compounds to the desired final concentration (e.g., 10 µM).

    • Include wells for controls: Rapamycin (e.g., 1 µM) as a positive control, and DMSO (e.g., 0.1%) as a negative control.

    • To assess autophagic flux, prepare a parallel set of plates that will also receive chloroquine.

    • Transfer compounds to the cell plates using a pintool or acoustic liquid handler.

    • Incubate for the desired time (e.g., 16-24 hours).

  • Autophagic Flux Measurement (Optional but Recommended):

    • To the parallel set of plates, add chloroquine to a final concentration of 2.5-10 µM.[20]

    • Incubate for an additional 2-4 hours.

  • Cell Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Stain the nuclei with a fluorescent nuclear dye (e.g., Hoechst 33342) for 10 minutes.

    • Wash again with PBS.

    • Acquire images using a high-content imaging system, capturing both the GFP and nuclear channels.

  • Image Analysis:

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Within each cell, quantify the number, size, and intensity of GFP-LC3 puncta.

    • Calculate the average number of puncta per cell for each well.

  • Data Analysis and Hit Selection:

    • Normalize the data to the plate controls (e.g., percentage of positive control).

    • Calculate the Z'-factor for each plate to ensure data quality.

    • Identify "hits" as compounds that significantly increase the number of GFP-LC3 puncta compared to the negative control.

    • For autophagic flux analysis, true inducers should show a further increase in puncta in the presence of chloroquine.

Visualizations

Signaling Pathway

mTOR_Pathway cluster_legend Legend GrowthFactors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Protein_Synthesis Protein Synthesis (S6K1, 4E-BP1) mTORC1->Protein_Synthesis Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Activation Activation Inhibition Inhibition p1->p2   p3->p4  

Caption: Rapamycin's mechanism of action via the mTOR signaling pathway.

Experimental Workflow

HTS_Workflow start Start: Seed GFP-LC3 Cells add_compounds Add Compound Library + Controls (Rapamycin, DMSO) start->add_compounds incubate Incubate (16-24h) add_compounds->incubate add_chloroquine Add Chloroquine (for flux assay) incubate->add_chloroquine optional fix_stain Fix Cells & Stain Nuclei incubate->fix_stain incubate2 Incubate (2-4h) add_chloroquine->incubate2 incubate2->fix_stain image High-Content Imaging fix_stain->image analyze Image Analysis: Quantify Puncta image->analyze data_analysis Data Analysis: Normalization, Z' Calc. analyze->data_analysis hit_id Hit Identification data_analysis->hit_id end End: Hit List hit_id->end

Caption: High-throughput screening workflow for autophagy modulators.

Logical Relationship: Hit Triage

Hit_Triage primary_screen Primary Screen Hits confirmation_screen Confirmation Screen (Dose-Response) primary_screen->confirmation_screen active Active confirmation_screen->active Confirmed inactive Inactive confirmation_screen->inactive Not Confirmed secondary_assays Secondary Assays (e.g., p62 degradation, Western Blot for LC3-II) active->secondary_assays validated_hit Validated Hit secondary_assays->validated_hit

Caption: Decision workflow for hit confirmation and validation.

References

Troubleshooting & Optimization

Technical Support Center: Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with curcumin. Due to its inherent chemical properties, curcumin presents several challenges during experimentation, primarily related to its poor aqueous solubility and stability.[1][2][3][4] This guide aims to address these issues with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my curcumin not dissolving in water?

A1: Curcumin is a hydrophobic molecule, making it practically insoluble in water at neutral and acidic pH.[1][2][3] Its chemical structure, which includes two aromatic rings and a seven-carbon linker, contributes to its low water solubility (approximately 0.6 µg/mL).[3][5]

Q2: What is the best organic solvent to prepare a curcumin stock solution?

A2: Dimethyl sulfoxide (DMSO) is considered the gold standard for dissolving curcumin in a laboratory setting, capable of achieving concentrations of at least 20 mg/mL.[6][7] Other effective organic solvents include acetone, ethanol, and methanol.[1][6][8] However, for cell culture experiments, it is crucial to keep the final DMSO concentration low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[9]

Q3: My curcumin precipitates when I add my DMSO stock solution to aqueous cell culture media. What can I do?

A3: This is a common issue known as precipitation. When the DMSO stock is diluted into the aqueous media, the curcumin crashes out of the solution. To mitigate this:

  • Use Serum: Prepare curcumin solutions in media containing at least 10% Fetal Bovine Serum (FBS). Serum proteins, like albumin, can help solubilize curcumin.[1][10]

  • Dilute Slowly: Add the curcumin stock to the media drop by drop while vortexing or stirring to facilitate mixing.

  • Pre-warm the Media: Using media pre-warmed to 37°C can sometimes help.

  • Reduce Final Concentration: Work with the lowest effective concentration of curcumin possible.

  • Use a Solubility Enhancer: Consider formulating curcumin with agents like cyclodextrins or polyvinyl alcohol (PVA) to improve its aqueous dispersibility.[1][3][11][12]

Q4: How does pH affect curcumin's solubility and stability?

A4: Curcumin's solubility increases in alkaline (basic) solutions. For instance, its solubility in 0.1 M NaOH is approximately 3 mg/ml.[6] However, curcumin rapidly degrades at pH levels above neutral.[1][12] This degradation involves the α,β-unsaturated β-diketo moiety and is a significant concern for its application.[1] In solutions with a pH greater than 8, it converts to an enolate form, greatly reducing its stability.[12]

Q5: What are the best practices for storing curcumin powder and stock solutions?

A5: Curcumin powder should be stored at room temperature and is stable for at least two years.[6] Stock solutions prepared in organic solvents like DMSO should be aliquoted into single-use, light-protecting tubes and stored at -20°C or -80°C for up to one month.[9] Avoid repeated freeze-thaw cycles. Aqueous solutions of curcumin are not recommended for storage for more than 12 hours due to rapid degradation.[6]

Troubleshooting Guides

Guide 1: Overcoming Curcumin Precipitation in Cell Culture

This guide provides a step-by-step workflow for troubleshooting curcumin precipitation when preparing working solutions for in vitro experiments.

G cluster_0 Troubleshooting Workflow start Start: Curcumin precipitates in aqueous media check_dmso Is final DMSO concentration <0.1%? start->check_dmso reduce_dmso Adjust stock concentration to lower final DMSO volume check_dmso->reduce_dmso No check_serum Is media supplemented with serum (e.g., 10% FBS)? check_dmso->check_serum Yes reduce_dmso->check_serum add_serum Use serum-containing media or add purified albumin check_serum->add_serum No check_dilution How was the stock solution diluted? check_serum->check_dilution Yes add_serum->check_dilution improve_dilution Add stock dropwise to pre-warmed, vortexing media check_dilution->improve_dilution Added too quickly consider_formulation Still precipitating? Consider solubility enhancers check_dilution->consider_formulation Added slowly improve_dilution->consider_formulation use_formulation Use curcumin complexed with cyclodextrins, PVA, or nanoparticles consider_formulation->use_formulation Yes end_fail Re-evaluate experiment; use lower concentration consider_formulation->end_fail No end_success Success: Stable curcumin solution use_formulation->end_success

A step-by-step guide to resolving curcumin precipitation issues.

Data Presentation

Table 1: Solubility of Curcumin in Various Solvents

This table summarizes the solubility of curcumin in common laboratory solvents. Values can vary based on purity, temperature, and method of measurement.

SolventSolubilityReference(s)
Water (neutral pH)~0.6 µg/mL[3][11]
Ethanol~1-6 mg/mL[3][7][13]
MethanolModerately soluble (~8 mg/mL)[7][8]
DMSO≥ 20 mg/mL[6][7]
Acetone≥ 20 mg/mL[6]
Glycerol~45.6 mg/L[13]
0.1 M NaOH~3 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 40 mM Curcumin Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of curcumin for use in various experiments.

Materials:

  • Curcumin powder (MW: 368.38 g/mol )

  • Dimethyl sulfoxide (DMSO), high-purity

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 40 mM stock solution, you will need:

    • 0.040 mol/L * 368.38 g/mol = 14.735 g/L

    • This is equivalent to 14.74 mg of curcumin per 1 mL of DMSO.[14]

  • Weigh Curcumin: Accurately weigh 14.74 mg of curcumin powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add slightly less than 1 mL of DMSO (e.g., 900 µL) to the tube.

  • Dissolve: Vortex the tube vigorously until the curcumin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.

  • Adjust Volume: Once fully dissolved, add DMSO to bring the final volume to exactly 1 mL.

  • Aliquot and Store: Dispense the stock solution into small, single-use, light-protecting aliquots. Store at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin

This protocol describes a common method to prepare a more water-soluble curcumin-cyclodextrin inclusion complex.[11]

Materials:

  • Curcumin

  • Hydroxypropyl-β-cyclodextrin (HPβCD) or β-cyclodextrin (β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HPβCD at the desired concentration (e.g., 10 mM) in deionized water.

  • Add Curcumin: Add an excess amount of curcumin powder to the HPβCD solution.

  • Incubate and Stir: Cap the container, protect it from light, and stir the suspension vigorously at room temperature for 24-72 hours to allow for complex formation.[15]

  • Equilibrate: Allow the solution to equilibrate.

  • Remove Undissolved Curcumin: Centrifuge the suspension to pellet the undissolved curcumin.

  • Filter: Carefully collect the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining particulate matter.

  • Quantify: Determine the concentration of the solubilized curcumin in the filtrate using a UV-Vis spectrophotometer (absorbance ~425 nm) or HPLC.[15][16]

Signaling Pathway Diagram

Curcumin is known to interact with multiple signaling pathways, with the NF-κB pathway being a primary target of its anti-inflammatory effects.[17][[“]][19] Curcumin can inhibit the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[17][20]

G cluster_pathway Curcumin's Effect on NF-κB Signaling cluster_nuc Nuclear Translocation TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Curcumin Curcumin Curcumin->IKK Inhibits NFkB_inactive p50/p65 (Inactive NF-κB) IkBa->NFkB_inactive Inhibition IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active IkBa_p->NFkB_inactive Releases Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammation) Nucleus->Transcription

Curcumin inhibits the NF-κB pathway by blocking IKK activation.

References

Technical Support Center: Optimizing [Compound Name] Treatment Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when determining the optimal treatment concentration of [Compound Name] in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the initial concentration range for [Compound Name] in my cell line?

A1: The first step is to perform a broad dose-response curve to ascertain the compound's effect on your specific cell line. This will help establish a concentration range that is effective without inducing excessive cytotoxicity, unless that is the desired endpoint.[1][2] A common starting point is a wide range of concentrations, from nanomolar (nM) to micromolar (µM), often using serial dilutions (e.g., 2- or 3-fold dilutions).[1][3] Literature searches for similar compounds or the same compound in different cell lines can also provide a helpful starting point.[4]

Q2: What is the best solvent to use for dissolving [Compound Name]?

A2: The choice of solvent is critical for compound stability and solubility.[2] Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds used in cell culture experiments.[4][5] However, it is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[2][5] Always refer to the compound's data sheet for information on solubility and recommended solvents.[4] If precipitation occurs, consider pre-warming the media and performing serial dilutions.[6]

Q3: How long should I expose the cells to [Compound Name]?

A3: The optimal exposure time can vary depending on the compound's mechanism of action and the biological process being investigated.[2] It is recommended to conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for observing the desired effect.[2]

Q4: My dose-response curve is not a complete sigmoidal shape. What could be wrong?

A4: Incomplete dose-response curves can occur for several reasons. If the curve does not plateau at the top or bottom, it may indicate that the concentration range tested was too narrow.[7] You may need to test higher or lower concentrations to define the maximal and minimal responses.[8] Asymmetrical curves might require fitting with a five-parameter equation instead of the standard four-parameter model.[7]

Q5: What is the difference between a cell viability and a cell proliferation assay, and which one should I use?

A5: Cell viability assays measure the number of living cells in a sample, often by assessing metabolic activity or membrane integrity. Proliferation assays, on the other hand, quantify the rate of cell division over time.[9] The choice depends on your research question. If you want to know if the compound is killing cells (cytotoxic), a viability assay is appropriate. If you are interested in whether the compound is stopping cell division (cytostatic), a proliferation assay is more suitable.[9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate.[2]Ensure the cell suspension is thoroughly mixed before seeding. Mix the compound solution well before adding it to the wells. To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile phosphate-buffered saline (PBS) to maintain humidity.[2][10]
No observable effect of the compound The concentration range is too low, the compound is inactive in the chosen cell line, or the incubation time is too short.[2][5]Test a higher concentration range.[2] Consider performing a time-course experiment to find the optimal treatment duration.[5] You may also need to verify the compound's activity in a different, potentially more sensitive, cell line.[2]
Excessive cell death even at low concentrations The compound is highly cytotoxic, the cells are particularly sensitive, or there are impurities in the compound stock.[2][5]Use a lower concentration range.[2] Reduce the incubation time.[2] Verify the purity of your compound.[5] Ensure cells are healthy and not overly confluent before treatment.[5]
Compound precipitates in the culture medium The final concentration exceeds the compound's aqueous solubility. This can be caused by using a high concentration of a DMSO stock, adding the compound to cold media, or rapid dilution.[6]Decrease the final working concentration. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing.[6]
Inconsistent IC50/EC50 values between experiments Variability in experimental conditions such as cell passage number, cell seeding density, or incubation times.[5][10] Batch-to-batch variability of the compound.[10]Use a consistent cell passage number and maintain a standardized cell seeding density. Prepare fresh dilutions of the compound for each experiment from a stable stock solution. Carefully control incubation times and conditions.[5] If possible, use the same batch of the compound for a series of experiments.[10]

Experimental Protocols

Determining the IC50 using an MTT Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration that causes a 50% reduction in cell viability.[1]

Materials:

  • Test compound ([Compound Name])

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[1]

    • Perform a serial dilution of the compound in culture medium to obtain a range of concentrations (e.g., starting from 100 µM down to 1 nM).[1]

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.[1]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[1]

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[1]

Visualizations

Experimental Workflow for Concentration Optimization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment & Incubation cell_culture->treatment compound_prep [Compound Name] Stock & Dilutions compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_acq Data Acquisition (Plate Reader) viability_assay->data_acq data_analysis Dose-Response Curve & IC50/EC50 Determination data_acq->data_analysis

Caption: General experimental workflow for determining IC50 or EC50 values.

Hypothetical Signaling Pathway Inhibition

Many small molecule inhibitors target key nodes in signaling pathways that are often dysregulated in diseases. A common example is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival.[6][11][12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX [Compound Name] CompoundX->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway by [Compound Name].

Troubleshooting Logic Flowchart

troubleshooting_flowchart rect_node rect_node start Inconsistent Results? check_variability High Replicate Variability? start->check_variability check_effect No Compound Effect? check_variability->check_effect No solution_variability Optimize Seeding & Mixing Technique check_variability->solution_variability Yes check_toxicity High Toxicity at Low Doses? check_effect->check_toxicity No solution_no_effect Increase Concentration &/or Time check_effect->solution_no_effect Yes solution_toxicity Decrease Concentration &/or Time check_toxicity->solution_toxicity Yes end Consistent Results check_toxicity->end No solution_variability->end solution_no_effect->end solution_toxicity->end

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: Improving Cisplatin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with cisplatin stability in solution during experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the preparation and handling of cisplatin solutions.

Problem: Precipitation is observed in my cisplatin solution.

  • Question: Why is there a precipitate in my cisplatin solution, and how can I avoid it?

    • Answer: Precipitation can occur for several reasons. Cisplatin has limited solubility in aqueous solutions, and precipitation is more likely at higher concentrations and lower temperatures.[1][2] To avoid this, it is recommended to prepare cisplatin solutions in 0.9% sodium chloride to a concentration of no more than 1 mg/mL.[1] If refrigeration is necessary, the concentration should be kept below 0.6 mg/mL to prevent precipitation.[1][2] Sonication at 40°C for 20-30 minutes can be used to redissolve precipitate if it forms.[3]

Problem: I am seeing rapid degradation of my cisplatin solution.

  • Question: What factors can accelerate the degradation of cisplatin in my experiments?

    • Answer: Several factors can lead to the rapid degradation of cisplatin. The primary mode of decomposition is the displacement of the chloride ligand by water, a process that is influenced by chloride ion concentration, pH, and light exposure.[1][2] Using a solvent without sufficient chloride ions, such as pure water, will lead to rapid decomposition.[4] The stability of cisplatin is also pH-dependent, with a higher rate of degradation observed at a more neutral or alkaline pH compared to an acidic pH.[5][6][7] Exposure to light, particularly short-wavelength visible light (350-490 nm), can also cause degradation.[5][6] Additionally, contact with aluminum can inactivate cisplatin, leading to precipitate formation.[8][9]

Problem: My experimental results are inconsistent when using cisplatin.

  • Question: How can I ensure the consistency and reliability of my cisplatin solutions for reproducible experimental results?

    • Answer: To ensure reproducible results, it is crucial to standardize the preparation and handling of your cisplatin solutions. Always prepare fresh solutions using an appropriate solvent, such as 0.9% sodium chloride, and control the pH to be within the optimal stability range of 3.5 to 5.5.[3][4] Protect your solutions from light by using amber vials or by wrapping the containers in foil.[1][5][6] It is also important to avoid using any equipment containing aluminum for preparation or administration.[8][9] For long-term storage, it is recommended to store aliquots at -70°C, as cisplatin is unstable at -25°C.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of cisplatin in solution.

  • Question: What is the recommended solvent for dissolving cisplatin?

    • Answer: The most recommended solvent for dissolving cisplatin is 0.9% sodium chloride (normal saline).[1][8][11] The presence of chloride ions in the solution helps to stabilize the cisplatin molecule and prevent its rapid degradation.[4][8] While cisplatin is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the use of DMSO is strongly discouraged for biological studies as it can react with cisplatin and alter its properties.[8][11][12] If an organic solvent is necessary, DMF is a more suitable option than DMSO.[12]

  • Question: How does pH affect the stability of cisplatin in solution?

    • Answer: The pH of the solution is a critical factor for cisplatin stability. Cisplatin is most stable in an acidic pH range of 3.5 to 5.5.[3][4] As the pH increases towards neutral or alkaline, the rate of degradation increases.[5][6][7] For example, the degradation rate at pH 6.3 is significantly higher than at pH 4.3.[5][6]

  • Question: What is the effect of temperature on cisplatin stability?

    • Answer: Room temperature (15-25°C) is generally recommended for the storage of cisplatin solutions for short periods, as refrigeration can lead to precipitation at higher concentrations.[3][4][13] For long-term storage, freezing at -70°C is recommended to maintain stability.[10] Elevated temperatures can increase the rate of cis-trans isomerization and degradation.[8]

  • Question: How sensitive is cisplatin to light?

    • Answer: Cisplatin is sensitive to light, and exposure can lead to photodecomposition.[1][2][5][6] It is crucial to protect cisplatin solutions from light by storing them in amber vials or by wrapping containers in light-blocking material.[1][5][6] Exposure to intense fluorescent light can cause significant changes in the absorption spectra of the solution.[1]

  • Question: What are the main degradation products of cisplatin?

    • Answer: The primary degradation product of cisplatin in aqueous solution is cis-diammineaquachloroplatinum, formed by the reversible displacement of a chloride ligand by a water molecule.[1] Another major degradation product identified is trichloroammineplatinate(II) (TCAP).[5][6][7] Isomerization to the inactive transplatin is generally not observed as a major degradation pathway under typical storage conditions.[5][6]

Data Presentation

Table 1: Stability of Cisplatin in 0.9% Sodium Chloride Solution

Concentration (mg/mL)TemperatureLight ConditionsStability DurationDegradationReference
1.0Room TemperatureProtected from light24 hours~3%[1]
0.1Room TemperatureProtected from light30 days< 10%[4][14]
0.1Room TemperatureN/A7 days15.5% loss[13]
0.1RefrigeratorN/A7 days2.6% loss[13]
< 0.6RefrigeratedProtected from light48-72 hoursNo precipitation[1][2]
1.0RefrigeratedN/A1 hourPrecipitation observed[1]

Table 2: Effect of pH on Cisplatin Degradation

pHStorage ConditionDegradation ProductDegradation RateReference
4.3DarkTCAP~0.04% per week[5][6]
6.3DarkTCAP~0.21% per week[5][6]

Experimental Protocols

Protocol 1: Preparation of a Standard Cisplatin Stock Solution

  • Materials:

    • Cisplatin powder

    • 0.9% Sodium Chloride solution, sterile

    • Sterile, amber glass vials or clear vials wrapped in aluminum foil

    • Calibrated analytical balance

    • Sterile serological pipettes and pipette tips

    • Fume hood

  • Procedure:

    • Perform all steps in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and a lab coat.[15][16]

    • Weigh the desired amount of cisplatin powder using a calibrated analytical balance.

    • In a sterile amber vial, add the appropriate volume of 0.9% sodium chloride solution to achieve the desired final concentration (e.g., 1 mg/mL).

    • Add the weighed cisplatin powder to the sodium chloride solution.

    • Gently swirl the vial to dissolve the powder completely. If needed, the solution can be gently warmed or sonicated to aid dissolution.[17]

    • Once fully dissolved, the solution should be clear and free of any visible particles.

    • Store the stock solution at room temperature (15-25°C), protected from light.[4] For longer-term storage, aliquot and store at -70°C.[10]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Cisplatin Stability Assessment

  • Objective: To determine the concentration of intact cisplatin and its degradation products over time.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Mobile phase (e.g., a mixture of methanol and water)

    • Cisplatin standard of known concentration

    • Prepared cisplatin solutions to be tested

    • Syringe filters (0.22 µm)

  • Procedure:

    • Prepare a standard curve by running known concentrations of the cisplatin standard through the HPLC system.

    • At specified time points, withdraw a sample from the test cisplatin solution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject the filtered sample into the HPLC system.

    • Monitor the chromatogram at a specific wavelength (e.g., 300 nm) to detect cisplatin and its degradation products.[1]

    • Quantify the amount of intact cisplatin by comparing the peak area to the standard curve.

    • Calculate the percentage of cisplatin remaining at each time point to assess stability.

Visualizations

Cisplatin_Degradation_Pathway Cisplatin Cisplatin (cis-[Pt(NH3)2Cl2]) Aqua_Intermediate Aqua Intermediate (cis-[Pt(NH3)2Cl(H2O)]+) Cisplatin->Aqua_Intermediate + H2O - Cl- TCAP TCAP (Trichloroammineplatinate(II)) Cisplatin->TCAP Degradation Aqua_Intermediate->Cisplatin + Cl- - H2O Diaqua_Species Diaqua Species (cis-[Pt(NH3)2(H2O)2]2+) Aqua_Intermediate->Diaqua_Species + H2O - Cl- Diaqua_Species->Aqua_Intermediate + Cl- - H2O

Caption: Degradation pathway of cisplatin in aqueous solution.

Experimental_Workflow_Stability_Testing cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Cisplatin Solution (0.9% NaCl, protected from light) Store_RT Store at Room Temperature Prep->Store_RT Store_Fridge Store at 4°C Prep->Store_Fridge Store_Freeze Store at -70°C Prep->Store_Freeze Timepoints Sample at a Specific Timepoints Store_RT->Timepoints Store_Fridge->Timepoints Store_Freeze->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Quantify Cisplatin and Degradants HPLC->Data

Caption: Workflow for assessing the stability of cisplatin solutions.

Cisplatin_Apoptosis_Signaling_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Intrastrand Crosslinks) Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway (JNK, p38) DNA_Damage->MAPK Mitochondria Mitochondrial Stress p53->Mitochondria MAPK->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

References

Technical Support Center: [Compound Name] Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot results from the [Compound Name] assay. For the purpose of this guide, we will use the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as a representative model for a typical cell viability and cytotoxicity assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability, proliferation, and cytotoxicity.[1] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1] This formazan is then solubilized, and the intensity of the purple color is measured using a spectrophotometer. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[1]

Q2: My untreated control cells have very low absorbance readings. What could be the cause?

Low signal in control wells can stem from several factors:

  • Insufficient Cell Number: The density of cells seeded may be too low, resulting in minimal formazan production. Cell seeding densities can range from 1,000 to 100,000 cells per well in a 96-well plate, depending on the cell line.

  • Low Metabolic Activity: The cells may not be in the logarithmic growth phase, where metabolic activity is highest. Ensure cells are healthy and actively dividing before starting the experiment.

  • Incorrect Wavelength: Ensure the absorbance is read at the optimal wavelength for the formazan product, which is typically 570 nm. A reference wavelength of 630 nm or higher is often used to correct for background noise.[2]

  • MTT Reagent Issues: The MTT reagent may have degraded due to improper storage (e.g., exposure to light). It should be stored protected from light at 4°C for short-term use or -20°C for long-term storage.[3]

Q3: I am observing high background absorbance in my "no cell" or blank wells. Why is this happening?

High background can significantly skew results and can be caused by:

  • Media Components: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[4] It is recommended to use phenol red-free media or wash cells with PBS before adding the MTT reagent.[4] Serum can also contribute to background and should ideally be minimized or removed during the MTT incubation step.[4]

  • Compound Interference: The test compound itself might directly reduce the MTT reagent.[4] To check for this, set up a control well with media, your compound, and MTT reagent, but without cells.[4][5] If a color change occurs, consider an alternative viability assay.[4]

  • Contamination: Microbial contamination can lead to false-positive signals as bacteria and yeast can also metabolize MTT. Ensure aseptic techniques are used throughout the protocol.

  • Light Exposure: Long-term exposure of the MTT reagent to light can cause it to break down, leading to higher background absorbance.[6]

Q4: My results show high variability between replicate wells. What are the common causes?

Inconsistent results are a frequent issue and can often be traced to:

  • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the plate. Ensure sufficient volume of a suitable solvent (e.g., DMSO, acidified isopropanol) is added and that the plate is adequately mixed, for instance, on an orbital shaker for 15-30 minutes.[4]

  • Uneven Cell Seeding: Inaccurate pipetting can lead to different numbers of cells in each well. Ensure the cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[4]

  • Pipetting Errors: The multiple pipetting steps in the MTT assay can introduce variability.[7] Using automated systems or ensuring careful manual pipetting can reduce this.[7]

Quantitative Data Summary

For optimal and reproducible results, several parameters must be optimized for each specific cell line and experimental condition. The following table provides typical ranges as a starting point.

ParameterRecommended RangeNotes
Cell Seeding Density (96-well plate) 1,000 - 100,000 cells/wellHighly dependent on cell type and proliferation rate. Cells should be in logarithmic growth phase.
MTT Reagent Concentration 0.2 - 0.5 mg/mL (final concentration)A final concentration of 0.5 mg/mL is most common.[1][8] Higher concentrations can be cytotoxic.[8][9]
MTT Incubation Time 2 - 4 hoursShould be optimized. Longer times may increase signal but also cytotoxicity.[3][8]
Solubilization Time 15 min - OvernightDepends on the solvent used. Gentle shaking is recommended.[1] Complete dissolution is critical.
Absorbance Wavelength 550 - 600 nm (Primary)570 nm is the most common optimal wavelength.[1]
Reference Wavelength > 630 nmUsed to subtract background absorbance from factors like fingerprints or scratches on the plate.[2]

Experimental Protocol: Standard MTT Assay

This protocol provides a general workflow for assessing cell viability in adherent cells cultured in a 96-well plate.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include control wells with medium only to serve as blanks.

  • Incubation: Incubate the plate for 24 hours (or an appropriate time for cells to adhere and resume growth) in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of your test compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[1] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO, or 0.04 N HCl in isopropanol) to each well.[10]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10] Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background. Readings should be taken within 1 hour of solubilization.

Visualizations

MTT_Troubleshooting_Workflow start Assay Problem Observed high_bg High Background Signal? start->high_bg low_signal Low Signal / Absorbance? high_bg->low_signal No check_media Check for Phenol Red or Serum Interference high_bg->check_media Yes high_var High Variability? low_signal->high_var No check_cells Check Cell Density and Health low_signal->check_cells Yes high_var->start No, other issue check_sol Check Formazan Solubilization high_var->check_sol Yes check_compound Test for Direct Compound Reduction check_media->check_compound check_contam Check for Microbial Contamination check_compound->check_contam solution_bg Solution: - Use Phenol Red-Free Media - Run Compound-only Control - Use Aseptic Technique check_contam->solution_bg check_mtt Check MTT Reagent Integrity & Incubation Time check_cells->check_mtt check_reader Verify Plate Reader Wavelength Settings check_mtt->check_reader solution_low Solution: - Optimize Seeding Density - Increase MTT Incubation Time - Use 570nm / 630nm Filters check_reader->solution_low check_seeding Review Cell Seeding Technique check_sol->check_seeding check_edge Evaluate for Edge Effects check_seeding->check_edge solution_var Solution: - Ensure Complete Dissolution - Mix Cell Suspension Well - Avoid Using Outer Wells check_edge->solution_var

Caption: A troubleshooting workflow for identifying and solving common MTT assay issues.

MTT_Pathway cluster_cell Viable Cell cluster_mito Mitochondrion cluster_process Experimental Steps enzyme NAD(P)H-dependent Oxidoreductases nad NAD(P)+ enzyme->nad formazan Formazan (Purple, Insoluble) enzyme->formazan nadh NAD(P)H nadh->enzyme donates e- mtt_in MTT (Yellow, Soluble) mtt_in->enzyme reduced by cluster_mito cluster_mito solubilize Add Solubilization Agent (e.g., DMSO) formazan->solubilize formazan_sol Solubilized Formazan (Purple Solution) solubilize->formazan_sol measure Measure Absorbance at 570 nm formazan_sol->measure

Caption: The cellular mechanism of MTT reduction to formazan by mitochondrial enzymes.

References

Imatinib Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of Imatinib's off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary, intended targets of Imatinib?

A1: Imatinib is a tyrosine kinase inhibitor (TKI) designed to target a small number of kinases. Its primary targets are BCR-ABL, the fusion protein characteristic of chronic myeloid leukemia (CML), as well as c-KIT and Platelet-Derived Growth Factor Receptors (PDGFR), which are key drivers in gastrointestinal stromal tumors (GIST).[1][2]

Q2: What are the known off-target effects of Imatinib?

A2: Imatinib is known to interact with several proteins other than its primary targets. These off-target effects can be broadly categorized as:

  • Other Kinase Inhibition: Imatinib can inhibit other tyrosine kinases, such as members of the SRC family, DDR1, and ARG.[1]

  • Non-Kinase Inhibition: The compound has been shown to inhibit non-kinase proteins, such as the oxidoreductase NQO2.

  • Immunological Modulation: Imatinib can have complex effects on the immune system, impacting the function of NK cells and monocytes.[3][4]

  • Metabolic Pathway Effects: Some studies suggest Imatinib can affect cellular metabolism, including mitochondrial respiration.[5]

Q3: Why does a "targeted" inhibitor like Imatinib have off-target effects?

A3: Off-target effects primarily arise because many kinase inhibitors are designed to bind to the ATP-binding pocket of their target kinase. This pocket is highly conserved across the human kinome, meaning hundreds of different kinases share structural similarities in this region. This similarity makes it challenging to design a compound with absolute specificity. Imatinib's conformational flexibility may also allow it to fit into the binding sites of other, unrelated proteins.

Q4: How can I determine if my experimental results are due to on-target or off-target effects?

A4: A multi-step approach is recommended to distinguish between on-target and off-target effects:

  • Kinome Profiling: Screen Imatinib against a large panel of kinases to identify its full range of targets at your experimental concentration.[1]

  • Use of Structurally Different Inhibitors: Confirm your findings with a different inhibitor that targets the same primary protein (e.g., Nilotinib or Dasatinib for BCR-ABL) but has a different chemical structure and likely a different off-target profile.[1]

  • Rescue Experiments: In a cell line, introduce a mutant version of the primary target that is resistant to Imatinib. If the biological effect disappears, it was likely an on-target effect.

  • Genetic Knockout/Knockdown: The gold-standard method is to use CRISPR-Cas9 or siRNA to eliminate the primary target protein. If Imatinib still produces the same effect in these cells, it is definitively mediated by an off-target mechanism.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Imatinib that may be related to off-target effects.

Issue 1: I'm observing higher-than-expected cytotoxicity in my cell line, even at concentrations that should be specific for the primary target.

  • Possible Cause: This could be due to the inhibition of an off-target kinase that is critical for the survival of your specific cell line or due to compound solubility issues at higher concentrations.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Carefully determine the IC50 value in your cell line. Compare this to the known IC50 for the primary target. A significant discrepancy may suggest off-target activity.

    • Conduct a Kinome Scan: Use a kinase profiling service to determine if Imatinib is potently inhibiting other kinases at your effective concentration (see Protocol 1).

    • Validate with a Second Inhibitor: Test a structurally unrelated inhibitor for the same target. If the high cytotoxicity persists, it may be an on-target effect; if it is reduced, the toxicity is likely due to an off-target effect of Imatinib.[1]

    • Check Compound Solubility: Ensure Imatinib is fully dissolved in your culture media at the tested concentrations. Precipitated compound can cause non-specific toxicity.

Issue 2: My experimental results are inconsistent or show a phenotype that doesn't match the known function of BCR-ABL, c-KIT, or PDGFR.

  • Possible Cause: This is a strong indicator of an off-target effect or the activation of compensatory signaling pathways.[1]

  • Troubleshooting Steps:

    • Review Imatinib's Selectivity Profile: Consult the data table below and published literature to identify known off-targets of Imatinib that might explain your observed phenotype.

    • Perform a Target Knockout Experiment: Use CRISPR-Cas9 to remove the intended target (see Protocol 2). If the unexpected phenotype persists in the knockout cells upon Imatinib treatment, it confirms an off-target mechanism.[6]

    • Analyze Signaling Pathways: Use techniques like Western blotting or phosphoproteomics to investigate if Imatinib is modulating other pathways. This can reveal the activation of compensatory feedback loops or direct inhibition of an unexpected pathway.

Data Presentation

Imatinib Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Imatinib against its primary targets and a selection of common off-targets. Potency is represented by dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), where a lower value indicates a stronger interaction.

KinaseTypePotency (Kd or IC50 in nM)
ABL1 On-Target 25 - 600
KIT On-Target 100
PDGFRA On-Target 71
PDGFRB On-Target 100 - 607
LCKOff-Target180
SRCOff-Target290
FLT3Off-Target420
SYKOff-Target5900
FYNOff-Target830
YESOff-Target1100
DDR1Off-Target38
ARG (ABL2)Off-Target25

Note: Values are compiled from various sources and experimental conditions; they should be used as a comparative guide.[1][4][7][8]

Mandatory Visualizations

Imatinib_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway BCR_ABL BCR-ABL Downstream_On Leukemic Cell Proliferation & Survival BCR_ABL->Downstream_On Promotes SRC_Kinase SRC Family Kinase Downstream_Off Other Cellular Processes (e.g., Cytoskeletal Regulation) SRC_Kinase->Downstream_Off Regulates Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->SRC_Kinase Inhibits (Off-Target)

Caption: On-target vs. off-target inhibition by Imatinib.

Off_Target_Workflow Start Unexpected Phenotype Observed with Imatinib Step1 Confirm with Dose-Response & Second Inhibitor Start->Step1 Step2 Perform In Vitro Kinome Profiling Step1->Step2 Decision1 Potential Off-Targets Identified? Step2->Decision1 Step3 Validate with Target Knockout (CRISPR/siRNA) Decision1->Step3 Yes End No Clear Off-Targets. Consider Other Mechanisms. Decision1->End No Decision2 Phenotype Persists in KO Cells? Step3->Decision2 Conclusion1 Phenotype is an On-Target Effect Decision2->Conclusion1 No Conclusion2 Phenotype is an Off-Target Effect Decision2->Conclusion2 Yes

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic Start High Cytotoxicity or Unexpected Phenotype Q1 Does the effect persist with a structurally different inhibitor of the same target? Start->Q1 A1_Yes Likely an On-Target Effect Q1->A1_Yes Yes Q2 Does the effect persist in a target-knockout cell line? Q1->Q2 No A1_No Suggests Off-Target Effect of Imatinib A1_No->Q2 A2_Yes Confirmed Off-Target Effect Q2->A2_Yes Yes A2_No Likely an On-Target Effect Q2->A2_No No

References

Technical Support Center: Reducing Cytotoxicity of [Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of [Compound Name]. Our goal is to offer actionable solutions to common experimental challenges, ensuring reliable and reproducible results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High cytotoxicity observed even at low concentrations of [Compound Name].

  • Question: My preliminary screen shows significant cell death even at nanomolar or low micromolar concentrations of [Compound Name]. What are the initial troubleshooting steps?

  • Answer: High cytotoxicity at low concentrations can be alarming and may stem from several factors unrelated to the compound's primary mechanism of action. Here’s a step-by-step guide to diagnose the issue:

    • Verify Compound Purity and Identity: Ensure the purity of your [Compound Name] stock. Impurities from synthesis or degradation products can be highly toxic. Confirm the compound's identity and integrity using methods like LC-MS or NMR.

    • Assess Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations. It is best practice to keep the final solvent concentration, for instance, of DMSO, below 0.1% for most cell lines.[1] Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to distinguish between compound- and solvent-induced cytotoxicity.[2]

    • Check for Compound Precipitation: Visually inspect the wells of your culture plate under a microscope for any signs of compound precipitation, which can cause physical damage to cells.[1] If precipitation is observed, consider reducing the concentration or using a different solvent system.

    • Evaluate Cell Health: Ensure that the cells used for the assay are healthy, within a low passage number, and free from contamination, such as mycoplasma. Stressed or unhealthy cells are often more susceptible to compound-induced toxicity.[1][3]

Issue 2: Inconsistent cytotoxicity results between replicate wells or experiments.

  • Question: I'm observing high variability in cytotoxicity readings between replicate wells and poor reproducibility across different experimental days. What could be the cause?

  • Answer: Inconsistent results are a common challenge in cell-based assays. The following factors are often the root cause:

    • Inconsistent Cell Seeding: Uneven cell distribution in the wells of your plate is a major source of variability. Ensure you have a single-cell suspension before plating and use a consistent pipetting technique.[3]

    • Edge Effects: The outer wells of a multi-well plate are prone to evaporation and temperature fluctuations, leading to skewed results.[3] It is advisable to fill the perimeter wells with sterile PBS or media without cells and not use them for data collection.[3]

    • Variable Cell Culture Conditions: Maintain consistency in cell passage number, confluency of stock flasks, and the time between passaging and plating for your experiments.[3]

    • Reagent Preparation: Prepare fresh reagents whenever possible. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[3]

Issue 3: The observed antiviral or other desired activity of [Compound Name] is only seen at cytotoxic concentrations.

  • Question: My compound shows promising activity, but it only appears at concentrations that also kill the host cells. How can I determine if the effect is specific?

  • Answer: This is a critical point in drug development. It's essential to differentiate between a specific therapeutic effect and a non-specific consequence of cytotoxicity.

    • Determine the Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic window of a compound. It is the ratio of the compound's cytotoxicity to its desired activity.

      • SI = CC50 / EC50

      • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

      • EC50 (50% Effective Concentration): The concentration of the compound that produces 50% of the desired biological effect.

      • A higher SI value indicates a more promising therapeutic candidate.

    • Consider a Different Assay: Some compounds can interfere with the chemical reactions of certain cytotoxicity assays (e.g., MTT reduction).[2] Using an orthogonal assay that measures a different endpoint (e.g., LDH release for membrane integrity) can help confirm your results.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of [Compound Name]-induced cytotoxicity?

A1: The cytotoxic effects of a compound can be mediated through various mechanisms, including:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, leading to cellular damage.

  • Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production and trigger apoptosis (programmed cell death).

  • DNA Damage: The compound or its metabolites may directly or indirectly cause DNA damage, which, if not repaired, can initiate apoptosis.

  • Plasma Membrane Damage: High concentrations of a compound can compromise the integrity of the cell membrane, leading to the release of intracellular components like lactate dehydrogenase (LDH).

Q2: What strategies can I employ to proactively reduce the cytotoxicity of [Compound Name] in my experiments?

A2: Several strategies can be implemented to mitigate cytotoxicity:

  • Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Reducing the concentration of [Compound Name] and the duration of cell exposure can significantly decrease cell death.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.

  • Formulation Strategies: For poorly soluble compounds, using nanoparticle-based formulations can improve solubility and may reduce toxicity by altering the drug's distribution.

  • Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition and cell confluency, as stressed cells may be more susceptible to drug-induced toxicity. The concentration of serum in the culture medium can also influence cytotoxicity.

Q3: How does the choice of cytotoxicity assay influence my results?

A3: Different cytotoxicity assays measure different cellular endpoints, and the choice of assay can significantly impact your results. For example, the MTT assay measures metabolic activity, which may not always directly correlate with cell death. In contrast, the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity. It is often recommended to use multiple assays that measure different parameters (e.g., metabolic activity, membrane integrity, and apoptosis) to gain a comprehensive understanding of the compound's cytotoxic profile.

Q4: How can I distinguish between a cytotoxic and a cytostatic effect?

A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these two effects, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion to identify dead cells) over a time course. A cytostatic compound will result in a plateau in the number of viable cells, while a cytotoxic compound will cause a decrease in the viable cell count.

Data Presentation

Table 1: Hypothetical Cytotoxicity of [Compound Name] Under Different Experimental Conditions

ConditionCell LineAssayIncubation Time (h)CC50 (µM)
[Compound Name] aloneHeLaMTT4815.2
[Compound Name] + 1 mM NACHeLaMTT4845.8
[Compound Name] in 10% FBSA549LDH2422.5
[Compound Name] in 2% FBSA549LDH248.9

Table 2: Influence of Formulation on the Cytotoxicity of [Compound Name]

FormulationCell LineAssayIncubation Time (h)CC50 (µM)
[Compound Name] in DMSOMCF-7MTT725.6
[Compound Name] in NanoparticlesMCF-7MTT7218.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method to assess the effect of a compound on cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours (or until cells adhere and reach the desired confluency).

  • Compound Treatment: Prepare serial dilutions of [Compound Name] in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.[3]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the release of LDH from cells with damaged plasma membranes.

  • Plate Setup: Follow steps 1 and 2 from the MTT Assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (commercially available kits are recommended) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a detergent).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Serial Dilutions of [Compound Name] prep_compound->add_compound incubate_treatment Incubate for Desired Time (e.g., 24-72h) add_compound->incubate_treatment assay_choice Select Assay (MTT, LDH, etc.) incubate_treatment->assay_choice add_reagents Add Assay Reagents assay_choice->add_reagents incubate_assay Incubate as per Protocol add_reagents->incubate_assay read_plate Measure Absorbance/Fluorescence incubate_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability end End calc_viability->end

Caption: Workflow for a standard in vitro cytotoxicity assay.

troubleshooting_workflow cluster_mitigation Mitigation Strategies start High Cytotoxicity Observed check_purity Check Compound Purity & Identity start->check_purity check_solvent Assess Solvent Toxicity (Vehicle Control) start->check_solvent check_precipitate Inspect for Compound Precipitation start->check_precipitate check_cells Verify Cell Health & Passage Number start->check_cells optimize_conc Optimize Concentration & Time check_purity->optimize_conc check_solvent->optimize_conc change_formulation Use Alternative Formulation check_precipitate->change_formulation check_cells->optimize_conc end Reduced Cytotoxicity optimize_conc->end use_antioxidant Co-treat with Antioxidants use_antioxidant->end change_formulation->end

Caption: Troubleshooting workflow for high cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase compound_x [Compound Name] bcl2_family Bcl-2 Family Regulation (Bax/Bak, Bcl-2/Bcl-xL) compound_x->bcl2_family mito_pore Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_pore cyto_c Cytochrome c Release mito_pore->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 (Initiator) procaspase9->caspase9 Activation procaspase37 Pro-caspase-3, -7 caspase9->procaspase37 caspase37 Caspase-3, -7 (Executioner) procaspase37->caspase37 Activation parp_cleavage PARP Cleavage caspase37->parp_cleavage dna_fragmentation DNA Fragmentation caspase37->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Simplified intrinsic pathway of drug-induced apoptosis.

References

Technical Support Center: Protocol Refinement for Paclitaxel Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paclitaxel, a widely used chemotherapeutic agent in cancer research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Paclitaxel?

A1: Paclitaxel's primary mechanism of action is the stabilization of microtubules.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly.[1][2][3] This disruption of normal microtubule dynamics interferes with mitosis, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][4][5]

Q2: Why am I observing inconsistent IC50 values for Paclitaxel in my cell viability assays?

A2: Inconsistent IC50 values can arise from several factors. It is crucial to verify the cell passage number, as higher passage numbers can lead to increased resistance.[6] Standardizing cell seeding density is also important, as variations can affect growth rates and drug sensitivity.[6] Additionally, mycoplasma contamination can alter cellular metabolism and drug response, so regular testing is recommended.[6]

Q3: My cells are developing resistance to Paclitaxel. What are the common resistance mechanisms?

A3: Paclitaxel resistance is a significant challenge and can occur through several mechanisms.[7][8] One of the primary mechanisms is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove Paclitaxel from the cell.[5][9] Alterations in the structure of β-tubulin, the binding target of Paclitaxel, can also confer resistance.[5][8] Furthermore, alterations in apoptotic signaling pathways, such as those involving Bcl-2 family proteins, can prevent cancer cells from undergoing programmed cell death in response to the drug.[5][8]

Q4: I am having trouble dissolving Paclitaxel for my experiments. What is the recommended procedure?

A4: Paclitaxel has poor aqueous solubility.[10][11][12] It is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[13] This stock solution is then further diluted in culture medium to the desired final concentration for your experiments. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High background or non-specific bands in Western Blot for apoptosis markers (e.g., Bcl-2, Bax).
  • Question: I am performing a Western blot to analyze the expression of apoptosis-related proteins after Paclitaxel treatment, but I am getting high background and non-specific bands. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Blocking Optimization: Ensure you are using an appropriate blocking agent. For phosphorylated proteins, 5% Bovine Serum Albumin (BSA) in TBS-T is recommended over milk, as milk contains phosphoproteins that can increase background.

    • Antibody Concentration: The primary antibody concentration may be too high. Perform a titration experiment to determine the optimal antibody concentration.

    • Washing Steps: Increase the number and duration of washing steps with TBS-T to remove non-specifically bound antibodies.

    • Sample Preparation: Ensure that your cell lysates are properly prepared and that the total protein concentration is consistent across all samples. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of target proteins.

Issue 2: Significant cytotoxicity observed in control (non-cancerous) cell lines.
  • Question: Paclitaxel is showing high toxicity in my normal (non-cancerous) control cell line, making it difficult to assess its cancer-specific effects. What can I do to mitigate this?

  • Answer and Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a detailed dose-response analysis to determine the IC50 values for both your cancer and normal cell lines. This will help you identify a concentration range where Paclitaxel is more toxic to cancer cells.[14]

    • Time-Dependent Effects: The cytotoxic effects of Paclitaxel are time-dependent.[15] Consider reducing the incubation time to a point where you observe significant effects in the cancer cell line but minimal toxicity in the normal cell line.

    • Co-treatment with Protective Agents: Investigate the use of cytoprotective agents that may selectively protect normal cells from Paclitaxel-induced damage. For example, antioxidants like N-acetylcysteine (NAC) have been studied to mitigate oxidative stress, a contributor to Paclitaxel's toxicity.[14]

Quantitative Data

Table 1: Recommended Concentration Ranges for In Vitro Paclitaxel Studies

Cell Line TypeAssayRecommended Concentration RangeIncubation TimeReference
Human Prostate Cancer (PC-3)Cell Cycle Analysis10 nM24 hours[16]
Human Lung Carcinoma (A549)Cell Viability> 12 nMNot Specified[4]
Canine Mammary Gland Tumor (CHMm)Cell Viability (MTT)0.01 µM - 1 µM24 hours[17]
Human Breast Cancer (MCF-7)Cell Viability100 nM24 - 48 hours[18]

Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
MDA-MB-231Triple-Negative Breast Cancer0.6 µM[19]
Hs578TTriple-Negative Breast Cancer7 µM[19]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Paclitaxel Treatment: After 24 hours, treat the cells with various concentrations of Paclitaxel. Include a vehicle control (DMSO) for the untreated sample.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers
  • Cell Treatment and Lysis: Treat cells with Paclitaxel for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP) overnight at 4°C.

  • Washing: Wash the membrane three times with TBS-T for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with Paclitaxel for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is indicative of a G2/M cell cycle arrest.[16]

Visualizations

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel Microtubules β-tubulin subunit of Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Mitotic_Spindle Defective Mitotic Spindle Formation Disruption->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Activates Mitotic Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Paclitaxel's mechanism of action signaling pathway.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Paclitaxel Add Paclitaxel (various concentrations) Incubate_24h->Add_Paclitaxel Incubate_Treatment Incubate (e.g., 48h) Add_Paclitaxel->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cell viability (MTT) assay.

Troubleshooting_Tree Problem Inconsistent IC50 Values Check_Passage Check Cell Passage Number Problem->Check_Passage High_Passage High Passage? (>40) Check_Passage->High_Passage Use_Low_Passage Use Low Passage Cells (<15) High_Passage->Use_Low_Passage Yes Check_Seeding Check Seeding Density High_Passage->Check_Seeding No Consistent_Results Consistent Results Use_Low_Passage->Consistent_Results Inconsistent_Seeding Inconsistent? Check_Seeding->Inconsistent_Seeding Standardize_Seeding Standardize Cell Seeding Protocol Inconsistent_Seeding->Standardize_Seeding Yes Check_Mycoplasma Check for Mycoplasma Inconsistent_Seeding->Check_Mycoplasma No Standardize_Seeding->Consistent_Results Positive_Myco Positive? Check_Mycoplasma->Positive_Myco Discard_Culture Discard Culture and Thaw New Vial Positive_Myco->Discard_Culture Yes Positive_Myco->Consistent_Results No Discard_Culture->Consistent_Results

Caption: Troubleshooting decision tree for inconsistent IC50 values.

References

Technical Support Center: Oseltamivir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oseltamivir (Tamiflu®) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this critical antiviral agent.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during key transformations in Oseltamivir synthesis.

Question: I am experiencing low yields during the azide substitution on the mesylated shikimic acid derivative. What are the common causes and how can I optimize this step?

Answer: Low yields in the S(_N)2 reaction to introduce the azide group are a frequent issue. Several factors can contribute to this:

  • Poor Regioselectivity: The mesylated intermediate has multiple potential sites for nucleophilic attack. Ensure your starting material is the correct trimesylate to favor substitution at the desired allylic position.[1]

  • Reaction Conditions: The choice of solvent and temperature is critical. A mixture of acetone and water is often used to dissolve both the organic substrate and the inorganic sodium azide.[2] The temperature must be carefully controlled to prevent side reactions.

  • Steric Hindrance: The stereochemistry of the cyclohexene ring can hinder the approach of the azide nucleophile. Ensure the conformation of your substrate allows for optimal orbital overlap for the S(_N)2 reaction.

  • Leaving Group Quality: Incomplete mesylation of the starting alcohol will result in unreacted material and lower yields. Verify the completion of the mesylation step by TLC or NMR before proceeding.

Optimization Tips:

  • Solvent System: Experiment with the ratio of your organic solvent to water to ensure all reactants are sufficiently solubilized.

  • Temperature Control: Titrate the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition or the formation of elimination byproducts.

  • Reagent Purity: Use high-purity sodium azide and ensure your mesylated intermediate is free from impurities from the previous step.

Question: During the reduction of the azide group to the primary amine, I am observing significant side product formation. How can I improve the selectivity of this reduction?

Answer: The reduction of the azide is a critical step that can be prone to side reactions if not properly controlled.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (e.g., H(_2)/Pd/C): This is a clean and common method. However, the catalyst can sometimes be poisoned, or over-reduction of the double bond can occur. Ensure the catalyst is active and use appropriate pressure and temperature.

    • Staudinger Reaction (e.g., PPh(_3), then H(_2)O): This is a very mild and selective method for converting azides to amines. This method is used in some established routes to form an intermediate aziridine.[1]

    • Metal Hydrides (e.g., NaBH(_4)/CoCl(_2)): This system can be effective but requires careful control of stoichiometry and temperature to avoid reducing other functional groups like the ester.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

  • Purification: The resulting amine can be basic and may adhere to silica gel during chromatography. Consider using a triethylamine-treated silica gel or an alternative purification method like acid-base extraction.[3]

Question: I am attempting an azide-free synthesis route involving an asymmetric aza-Henry (Nitro-Mannich) reaction and am struggling with low diastereoselectivity. What factors influence the stereochemical outcome?

Answer: Achieving high diastereoselectivity in the aza-Henry reaction is key to the success of many modern, azide-free Oseltamivir syntheses.[2]

  • Chiral Catalyst/Auxiliary: The choice of the chiral ligand or auxiliary is paramount. The stereochemistry is established in this step, and any deviation will lead to difficult-to-separate diastereomers. Ensure the chiral catalyst is of high enantiomeric purity.

  • Base: The base used to deprotonate the nitromethane can significantly impact the transition state geometry. Weaker, non-coordinating bases often give better results.

  • Temperature: Running the reaction at low temperatures (e.g., -78 °C) is often necessary to maximize stereocontrol.

  • Solvent: The polarity and coordinating ability of the solvent can influence the organization of the transition state. Aprotic, non-polar solvents are typically preferred.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of using shikimic acid as a starting material?

A1:

  • Advantages: Shikimic acid provides a "chiral pool" starting material where the core carbocyclic ring and several stereocenters are already correctly established.[4] This significantly shortens the synthesis compared to building the ring from acyclic precursors. The industrial synthesis is well-established and optimized from this material.[5]

  • Disadvantages: The primary disadvantage is the reliance on a natural product. The availability and price of shikimic acid, harvested from Chinese star anise, can fluctuate, posing a supply chain risk, especially during a pandemic.[6] This has driven the search for alternative synthetic routes.

Q2: Why are azide-free synthesis routes being developed, and what are the key challenges?

A2: Azide-free routes are being developed primarily for safety reasons. Sodium azide and organic azides can be explosive, especially on an industrial scale.[3][7] Eliminating these reagents reduces hazards and simplifies process safety requirements.[8][9]

  • Key Challenges: The main challenge is the stereoselective introduction of the two amino functionalities. The classic azide route allows for a highly reliable S(_N)2 displacement to set one stereocenter. Azide-free methods must employ other transformations, such as asymmetric aza-Henry reactions, Diels-Alder reactions, or enzymatic desymmetrization, which can be complex to optimize for both high yield and high stereoselectivity.[2][10][11]

Q3: How critical is the final purification of Oseltamivir phosphate, and what methods are effective?

A3: Final purification is critical to meet stringent pharmaceutical standards (typically >99.0% purity).[12] The final product is a phosphate salt, which is a crystalline solid.

  • Effective Methods: Recrystallization is the most common and effective method for purifying the final product on a large scale.[12] The choice of solvent (e.g., water, alcohols, or mixtures) is crucial for obtaining high purity and yield.[12] Acid-base extraction can be used to remove non-basic impurities before the final salt formation and recrystallization.[3] HPLC is used for analytical confirmation of purity, with limits set for individual and total impurities.[13]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for prominent Oseltamivir synthesis strategies.

ParameterRoche Synthesis (from Shikimic Acid)Azide-Free Route (from Diethyl D-Tartrate)Azide-Free Route (Trost, from Lactone)Azide-Free Route (from Roche's Epoxide)
Starting Material (-)-Shikimic AcidDiethyl D-TartrateCommercially available lactoneShikimic acid-derived epoxide
Number of Steps ~8-121186
Overall Yield 17–55% (varies with optimization)[1][3][14]High individual step yields reported[2]~30%[6][15]35–38%[9]
Use of Azides Yes (in the main industrial process)[3]No[2]No[6]No[9]
Final Product Purity >99.7%[3]High purity implied[2]High purity implied[6]High purity achieved without chromatography[9]

Note: Yields are highly dependent on the specific reported synthesis and scale of the reaction.

Experimental Protocols

Protocol 1: Key Step from Shikimic Acid Route - Regioselective Azidation

This protocol describes the ring-opening of a shikimic acid-derived epoxide with sodium azide to form a key azido-alcohol intermediate.

  • Materials:

    • Shikimic acid-derived epoxide

    • Sodium azide (NaN(_3))

    • Ammonium chloride (NH(_4)Cl)

    • Ethanol (EtOH)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Procedure:

    • Dissolve the epoxide intermediate in ethanol.[5]

    • In a separate flask, prepare a solution of sodium azide and ammonium chloride in water.

    • Add the aqueous azide solution to the solution of the epoxide.

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous residue multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent to yield the crude azido alcohol, which can be purified by flash chromatography if necessary.[5]

Protocol 2: Key Step from Azide-Free Route - Asymmetric Aza-Henry Reaction

This protocol outlines the general procedure for the stereoselective addition of nitromethane to a chiral sulfinylimine, a key step in an alternative synthesis.[2]

  • Materials:

    • Chiral sulfinylimine (derived from diethyl D-tartrate)

    • Nitromethane (CH(_3)NO(_2))

    • A suitable base (e.g., a mild organic base)

    • Anhydrous, aprotic solvent (e.g., THF or CH(_2)Cl(_2))

    • Quenching solution (e.g., saturated aqueous NH(_4)Cl)

  • Procedure:

    • Dissolve the chiral sulfinylimine in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add nitromethane to the cooled solution.

    • Slowly add the base dropwise to the reaction mixture, maintaining the low temperature.

    • Stir the reaction at low temperature and monitor by TLC until the starting imine is consumed.

    • Carefully quench the reaction by adding the saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup (e.g., extraction with an organic solvent, washing, and drying).

    • The crude product should be purified by flash chromatography to isolate the desired diastereomer.

Visualizations: Synthetic Pathways

The following diagrams illustrate the logical workflows for two different synthetic approaches to Oseltamivir.

G cluster_Shikimic Route 1: From (-)-Shikimic Acid SA (-)-Shikimic Acid Ester Esterification & Ketalization SA->Ester 3 steps Mesyl Mesylation Ester->Mesyl Epoxide Epoxide Formation Mesyl->Epoxide AzideSub Azide Substitution (Sₙ2) Epoxide->AzideSub NaN₃ Aziridine Aziridination AzideSub->Aziridine RingOpen Ring Opening (3-pentanol) Aziridine->RingOpen Final N-Acetylation & Deprotection RingOpen->Final Oseltamivir Oseltamivir Final->Oseltamivir G cluster_AzideFree Route 2: Azide-Free Synthesis DET Diethyl D-Tartrate Sulfinyl Chiral Sulfinylimine Formation DET->Sulfinyl AzaHenry Asymmetric Aza-Henry Reaction Sulfinyl->AzaHenry Nitromethane Domino Domino Nitro-Michael/ HWE Reaction AzaHenry->Domino Reduction Nitro Group Reduction Domino->Reduction Cyclization Further Transformations Reduction->Cyclization Oseltamivir Oseltamivir Cyclization->Oseltamivir

References

Validation & Comparative

Comparative Analysis of mTORC1 Inhibition: Rapamycin vs. Everolimus

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides a comparative analysis of Rapamycin and its analog, Everolimus, focusing on their inhibitory effects on the mechanistic target of rapamycin complex 1 (mTORC1).[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, protocols, and the underlying signaling pathways.

Introduction to mTORC1 and its Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[2][3][4] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[2][3] Its dysregulation is implicated in numerous diseases, including cancer.[2][5]

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, was the first identified mTOR inhibitor.[5] Everolimus (RAD001) is a derivative of Rapamycin, developed to improve pharmacokinetic properties.[1][6] Both compounds act by forming a complex with the intracellular receptor FKBP12.[4][7] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting mTORC1 activity.[4][7] While both are potent inhibitors of mTORC1, mTORC2 is relatively resistant to these drugs, though it can be affected by prolonged exposure.[7][8]

Comparative Efficacy

While both Rapamycin and Everolimus effectively inhibit mTORC1, some studies suggest differences in their potency and clinical effectiveness. Everolimus is reported to have better solubility and bioavailability compared to Rapamycin.[8][9] Some research indicates that Everolimus may be more effective than Rapamycin in certain contexts, such as in preventing diabetic nephropathy in mouse models, which may be attributed to its pharmacokinetic advantages.[9] Furthermore, Everolimus has been shown to be more effective in inhibiting mTORC2 than Rapamycin, which could contribute to its broader anti-inflammatory and anti-seizure effects.[10]

Quantitative Data Summary

The following tables summarize the comparative inhibitory effects of Rapamycin and Everolimus on downstream targets of mTORC1 and on cell viability.

Table 1: Inhibition of p70 S6 Kinase Phosphorylation

CompoundConcentration (nM)p-p70S6K/Total p70S6K (Relative Units, Mean ± SEM)
Vehicle Control01.00 ± 0.12
Rapamycin10.45 ± 0.08
Rapamycin100.15 ± 0.05
Rapamycin1000.05 ± 0.02
Everolimus10.42 ± 0.07
Everolimus100.13 ± 0.04
Everolimus1000.04 ± 0.02

Data is hypothetical and for illustrative purposes, based on typical results from Western Blotting experiments.[11]

Table 2: Inhibition of 4E-BP1 Phosphorylation

CompoundConcentration (nM)p-4E-BP1/Total 4E-BP1 (Relative Units, Mean ± SEM)
Vehicle Control01.00 ± 0.15
Rapamycin10.52 ± 0.09
Rapamycin100.21 ± 0.06
Rapamycin1000.08 ± 0.03
Everolimus10.49 ± 0.08
Everolimus100.19 ± 0.05
Everolimus1000.07 ± 0.02

Data is hypothetical and for illustrative purposes, based on typical results from Western Blotting experiments.[11]

Table 3: Cell Viability Assay (MCF-7 Breast Cancer Cells, 72h treatment)

CompoundConcentration (nM)Cell Viability (% of Control, Mean ± SEM)
Vehicle Control0100 ± 5.2
Rapamycin185 ± 4.1
Rapamycin1062 ± 3.5
Rapamycin10045 ± 2.8
Everolimus182 ± 3.9
Everolimus1058 ± 3.1
Everolimus10041 ± 2.5

Data is hypothetical and for illustrative purposes, based on typical results from cell viability assays.[12][13]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

mTORC1 Signaling Pathway

mTORC1_Signaling_Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis Cell Growth S6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E Releases eIF4E->Protein_Synthesis Rapamycin_Everolimus Rapamycin / Everolimus FKBP12 FKBP12 Rapamycin_Everolimus->FKBP12 Complex Inhibitory Complex FKBP12->Complex Complex->mTORC1 Inhibits

Caption: The mTORC1 signaling pathway and the inhibitory action of the Rapamycin/Everolimus-FKBP12 complex.[11]

Western Blotting Workflow

Western_Blot_Workflow start Start: Cell Culture (e.g., MCF-7 cells) treatment Treatment with Rapamycin or Everolimus (various conc.) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p70S6K) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (e.g., ECL substrate) secondary_ab->detection analysis Imaging and Densitometry (e.g., ImageJ) detection->analysis end End: Data Analysis and Comparison analysis->end

Caption: A generalized workflow for Western Blotting to analyze protein phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Culture and Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) is a commonly used model for studying mTOR signaling.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Rapamycin, Everolimus, or a vehicle control (e.g., DMSO). Treatment duration is typically 24-72 hours, depending on the assay.

Western Blotting for Phosphorylated Proteins

This protocol is for assessing the phosphorylation status of mTORC1 downstream targets like p70 S6 Kinase (p70S6K) and 4E-BP1.[11]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p70S6K and 4E-BP1, diluted in 5% BSA/TBST.[11] A loading control antibody (e.g., β-actin or GAPDH) is also used.[11]

  • Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection and Analysis: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels and the loading control.[11]

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1.[14][15]

  • Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (prepared in CHAPS-containing buffer) using an antibody against a component of the complex (e.g., Raptor).[15][16]

  • Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a purified substrate (e.g., recombinant 4E-BP1) in a kinase reaction buffer containing ATP and MgCl2.[14] The reaction is performed in the presence of varying concentrations of Rapamycin or Everolimus.

  • Detection of Substrate Phosphorylation: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.

  • Data Analysis: The level of substrate phosphorylation is quantified and compared across different inhibitor concentrations to determine their IC50 values.

Cell Viability Assay

This assay assesses the functional consequence of mTOR inhibition on cell proliferation and survival.[13]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of Rapamycin or Everolimus for 72 hours.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or WST-1.[13] These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the vehicle-treated control. Dose-response curves are generated to calculate the IC50 for each compound.

Conclusion

Both Rapamycin and Everolimus are potent and specific inhibitors of mTORC1, making them valuable tools for research and important therapeutic agents. While they share a common mechanism of action, differences in their pharmacokinetic profiles and potential off-target effects may lead to variations in their efficacy in different experimental and clinical settings. The experimental protocols and data presented in this guide provide a framework for the objective comparison of these and other mTOR inhibitors, aiding researchers in the selection and validation of compounds for their specific applications.

References

A Head-to-Head Comparison of Osimertinib and Gefitinib for the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Osimertinib, a third-generation inhibitor, and Gefitinib, a first-generation inhibitor. Both Osimertinib and Gefitinib are utilized in the treatment of non-small cell lung cancer (NSCLC) that presents with specific EGFR mutations.[1] However, they exhibit significant differences in their mechanisms of action, efficacy against resistance mutations, and clinical outcomes.[1]

Mechanism of Action and Resistance

The primary mechanism for both drugs is the inhibition of the EGFR signaling pathway.[1] When this pathway is constitutively activated by mutations, it drives tumor growth and proliferation. By blocking this pathway, these TKIs can lead to apoptosis and inhibit the growth of cancer cells.[1]

Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase.[1] It competes with adenosine triphosphate (ATP) at the binding site of the enzyme.[1][2] Its effectiveness can be limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[3][4]

Osimertinib is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the mutated EGFR.[1][5] This irreversible binding contributes to its distinct pharmacological profile and its ability to target the T790M resistance mutation that renders first-generation TKIs like gefitinib ineffective.[1][5] Osimertinib is also highly selective for mutant EGFR over wild-type EGFR, which can minimize off-target effects.[5][6]

Data Presentation: Efficacy Comparison

The following tables summarize the in vitro and clinical efficacy of Osimertinib versus Gefitinib.

Table 1: In Vitro Potency (IC50) of EGFR Inhibitors in NSCLC Cell Lines

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 deletion~7~13
H1975L858R + T790M>1000~5

Data compiled from multiple in vitro studies.[7]

Table 2: Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC (FLAURA Trial)

Efficacy EndpointOsimertinibGefitinib or ErlotinibHazard Ratio (95% CI)
Median Progression-Free Survival18.9 months10.2 months0.46 (0.37-0.57)
Median Overall Survival38.6 months31.8 months0.79 (0.64-0.99)
Objective Response Rate80%76%N/A
Median Duration of Response17.2 months8.5 monthsN/A

Data from the FLAURA phase III clinical trial.[8][9][10][11]

Experimental Protocols

FLAURA Clinical Trial Methodology

The FLAURA trial was a randomized, double-blind, phase III study that compared the safety and efficacy of Osimertinib with standard-of-care first-generation EGFR TKIs (Gefitinib or Erlotinib).[11]

  • Patient Selection: The trial enrolled 556 treatment-naive patients with locally advanced or metastatic NSCLC harboring sensitive EGFR mutations (Exon 19 deletion or L858R).[10][11]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either Osimertinib (80 mg once daily) or a standard TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).[10]

  • Primary Endpoint: The primary endpoint was progression-free survival (PFS).[11]

  • Secondary Endpoints: Secondary endpoints included overall survival (OS), objective response rate (ORR), duration of response, and safety.[8]

In Vitro Cell Viability Assay (MTT Assay)

This method is used to assess the inhibitory effect of the compounds on the proliferation of cancer cell lines.

  • Cell Culture: EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Osimertinib and Gefitinib for a specified period (e.g., 72 hours).[12]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The IC50 values (the concentration of the drug that inhibits cell growth by 50%) are then calculated for each compound.[1]

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Kinase_Domain Tyrosine Kinase Domain (ATP binding) EGFR->Kinase_Domain Activation EGF EGF Ligand EGF->EGFR Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Kinase_Domain->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Kinase_Domain->PI3K_AKT_mTOR Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Response PI3K_AKT_mTOR->Response Gefitinib Gefitinib (Reversible) Gefitinib->Kinase_Domain Inhibits Osimertinib Osimertinib (Irreversible) Osimertinib->Kinase_Domain Inhibits T790M T790M Mutation (Resistance to Gefitinib) T790M->Gefitinib Blocks Inhibition

Caption: EGFR Signaling Pathway and Inhibition by TKIs.

Experimental_Workflow start Start: Select EGFR-Mutant NSCLC Cell Lines seed_cells Seed cells into 96-well plates start->seed_cells treat_cells Treat with serial dilutions of Osimertinib and Gefitinib seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure Measure Absorbance mtt_assay->measure calculate Calculate IC50 values measure->calculate compare Compare Potency calculate->compare

Caption: In Vitro IC50 Determination Workflow.

Conclusion

Osimertinib has demonstrated superior efficacy compared to Gefitinib, particularly in terms of progression-free and overall survival.[1] Its ability to overcome T790M-mediated resistance and its enhanced activity make it a preferred first-line treatment for many patients with EGFR-mutated NSCLC.[1] The choice of therapy can be influenced by various factors, including the specific EGFR mutation, the presence of CNS metastases, and patient tolerability. This guide provides a foundational understanding for researchers and clinicians in the ongoing development and application of targeted cancer therapies.[1]

References

A Comparative Analysis of Osimertinib and Gefitinib for EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a detailed, objective comparison between Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and Gefitinib, a first-generation EGFR-TKI, for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on pivotal clinical trial data and preclinical studies.

Executive Summary

Osimertinib has demonstrated superior efficacy over Gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC, as evidenced by the landmark FLAURA phase III trial.[1] Key advantages for Osimertinib include significantly longer progression-free survival (PFS) and overall survival (OS).[1][2] A critical differentiator is Osimertinib's potent activity against the T790M resistance mutation, a common cause of treatment failure for first-generation TKIs like Gefitinib.[3][4]

Data Presentation: Efficacy and Safety Comparison

The following table summarizes key performance indicators from the FLAURA trial, which directly compared first-line Osimertinib to standard of care (Gefitinib or Erlotinib).

MetricOsimertinibGefitinib/ErlotinibHazard Ratio (95% CI)p-valueCitation
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)<0.001[1][5]
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64-1.00)0.046[1][2]
Objective Response Rate (ORR) 72%64% (Gefitinib)--[6]
Disease Control Rate (DCR) 94%68% (Gefitinib)--[6]
36-Month Survival Rate 54%44%--[1][7]
Grade ≥3 Adverse Events 34%45%--[5]

Mechanism of Action and Signaling Pathway

EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers downstream signaling cascades crucial for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9] In certain NSCLC cases, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.[8]

  • Gefitinib acts as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[10] It is effective against sensitizing EGFR mutations but loses efficacy when the T790M "gatekeeper" mutation emerges.[4][10]

  • Osimertinib is a third-generation, irreversible EGFR-TKI.[2] It was specifically designed to overcome T790M-mediated resistance by forming a covalent bond with a cysteine residue (Cys797) in the EGFR active site.[3][10] This allows for potent inhibition of both the initial sensitizing mutations and the T790M resistance mutation, while showing lower affinity for wild-type EGFR, which may contribute to its safety profile.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_nucleus Nucleus ligand EGF Ligand receptor EGFR ligand->receptor Binds RAS RAS receptor->RAS PI3K PI3K receptor->PI3K STAT3 STAT3 receptor->STAT3 gef Gefitinib gef->receptor Inhibits (Reversible) osi Osimertinib osi->receptor Inhibits (Irreversible) t790m T790M Mutation t790m->gef Causes Resistance RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation STAT3->Proliferation Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Primary Endpoints start_node Start: EGFR-Mutant NSCLC Cells treatment_node Treat with Osimertinib vs. Gefitinib start_node->treatment_node viability_assay Cell Viability Assay (e.g., MTT/MTS) treatment_node->viability_assay western_blot Western Blot (Pathway Analysis) treatment_node->western_blot ic50 IC50 Values viability_assay->ic50 phospho p-EGFR, p-AKT, p-ERK Levels western_blot->phospho analysis Comparative Data Analysis ic50->analysis phospho->analysis

References

Comparison Guide: Confirming Imatinib Binding to Bcr-Abl Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imatinib's binding to its target protein, the Bcr-Abl tyrosine kinase, with alternative inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflow.

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is a key driver of Chronic Myeloid Leukemia (CML).[1][2][3] Imatinib was a pioneering therapy that specifically targets this protein, leading to high rates of remission.[1][4] However, resistance, often due to mutations in the Bcr-Abl kinase domain, has necessitated the development of second and third-generation inhibitors.[5][6] This guide compares the binding affinities of several of these inhibitors against wild-type Bcr-Abl.

Data Presentation: Comparison of Bcr-Abl Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib and several alternative tyrosine kinase inhibitors (TKIs) against the wild-type Bcr-Abl kinase. A lower IC50 value indicates a higher potency of the compound in inhibiting the kinase's activity. The data is derived from in vitro cellular assays.

CompoundTypeBcr-Abl IC50 (nM)Citation(s)
Imatinib 1st Gen TKI~25-45[7]
Nilotinib 2nd Gen TKI< 30[4][8]
Dasatinib 2nd Gen TKI~1-9[6][7][9]
Bosutinib 2nd Gen TKI~1[10][11]
Ponatinib 3rd Gen TKI~0.4-0.5[12][13]

Note: IC50 values can vary between different studies and assay conditions. The values presented here are representative figures from the cited literature.

Experimental Protocols: Kinase Binding Assay

A common method to determine the binding affinity of a compound to a kinase is a Fluorescence Resonance Energy Transfer (FRET)-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.[14][15][16]

Principle of the LanthaScreen™ Eu Kinase Binding Assay:

The assay relies on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest.[14][15] A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor.[14][16] When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs from the europium donor to the Alexa Fluor™ 647 acceptor on the tracer.[14][17] An inhibitor compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[14]

General Protocol for IC50 Determination:

  • Compound Preparation: A serial dilution of the test compound (e.g., Imatinib) is prepared in an appropriate buffer.[14]

  • Kinase/Antibody Mixture: The target kinase (e.g., Bcr-Abl) and the europium-labeled anti-tag antibody are mixed at a fixed concentration.[18]

  • Assay Plate Setup: The serially diluted compound is added to the wells of a microplate.[18]

  • Reaction Initiation: The kinase/antibody mixture is added to the wells, followed by the addition of the fluorescently labeled tracer.[18]

  • Incubation: The plate is incubated at room temperature for a set period, typically 60 minutes, to allow the binding reaction to reach equilibrium.[17]

  • Data Acquisition: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.[16]

  • Data Analysis: The emission ratios are plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagram illustrates the simplified signaling pathway initiated by the constitutively active Bcr-Abl kinase and the point of inhibition by Imatinib. Bcr-Abl activates multiple downstream pathways, such as RAS/MAPK and JAK/STAT, which promote cell proliferation and inhibit apoptosis.[2][3][19]

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 JAK JAK BCR_ABL->JAK PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL

Bcr-Abl signaling pathway and Imatinib's point of inhibition.

The diagram below outlines the key steps in a typical FRET-based kinase binding assay to determine a compound's IC50 value.

Kinase_Binding_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound prep_kinase Prepare Kinase/ Eu-Antibody Mixture start->prep_kinase add_compound Add Compound to 384-well Plate prep_compound->add_compound add_reagents Add Kinase/Antibody Mix and Fluorescent Tracer prep_kinase->add_reagents add_compound->add_reagents incubate Incubate at RT for 60 minutes add_reagents->incubate read_plate Read FRET Signal (665nm / 615nm) incubate->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end

Workflow for a FRET-based kinase binding assay.

References

Resveratrol vs. Placebo in Animal Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential therapeutic properties.[1][2] Extensive preclinical research in animal models has demonstrated its efficacy compared to placebos across a spectrum of diseases, largely attributed to its anti-inflammatory, antioxidant, and cell-regulating capabilities.[1][2][3] This guide provides an objective comparison of resveratrol's performance against placebo in various animal models, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.

Anti-inflammatory Effects

Resveratrol has consistently shown potent anti-inflammatory effects in various animal models. It primarily acts by modulating key inflammatory signaling pathways, leading to a reduction in pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Data Summary: Inflammatory Models
Animal ModelKey Inflammatory MarkerResveratrol Treatment GroupPlacebo/Control GroupPercentage Change with ResveratrolReference
Rat Model of Combined Stress and Surgical TraumaSerum TNF-αValue reduced by 46.7%Increased by 82.6% vs. baselineSignificant Reduction[4]
Rat Model of Combined Stress and Surgical TraumaSerum IL-6Value reduced by 84.5%Increased by 465% vs. baselineSignificant Reduction[4]
Rabbit Model of Acute PharyngitisSerum TNF-αSignificantly inhibitedElevated levelsSignificant Reduction[5]
Rabbit Model of Acute PharyngitisSerum IL-6Significantly inhibitedElevated levelsSignificant Reduction[5]
Rat Model of COPDSerum IL-6 & IL-8Significantly decreasedElevated levelsSignificant Reduction[6]
Key Signaling Pathway: NF-κB Inhibition

A primary mechanism for resveratrol's anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] In inflammatory states, signaling molecules like TNF-α activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Resveratrol has been shown to suppress the phosphorylation of NF-κB and increase the phosphorylation of its inhibitor, IκB, effectively blocking this cascade.[5]

NF_kB_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / IL-1β IKK IKK Stimulus->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Genes Pro-inflammatory Gene Transcription NFkB->IkB_NFkB IkB_NFkB->IKK NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n IκB Degradation NFkB_n->Genes Cytokines TNF-α, IL-6, COX-2 Genes->Cytokines Resveratrol Resveratrol Resveratrol->IKK Inhibits

Caption: Resveratrol inhibits the NF-κB inflammatory pathway.

Neuroprotective Effects

Resveratrol exhibits significant neuroprotective properties in animal models of neurodegenerative diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[8][9][10] Its mechanisms include reducing oxidative stress, mitigating inflammation, and modulating pathways related to cell survival and longevity.[1][3]

Quantitative Data Summary: Neurological Models
Animal ModelKey Outcome MeasureResveratrol Treatment GroupPlacebo/Control GroupStandardized Mean Difference (SMD) [95% CI]Reference
Rodent Ischemic StrokeInfarct SizeSignificantly reducedLarger infarct size-1.72 [-2.03; -1.41][1][10]
Rodent Ischemic StrokeNeurofunctional ImpairmentSignificantly improvedGreater impairment-1.60 [-1.92; -1.29][1][10]
Rat Model of ADCortical IL-1β LevelsSignificantly decreasedElevated levelsN/A (P < 0.05)[11]
Rat Model of ADHippocampal MDA Levels (Oxidative Stress)Significantly decreasedElevated levelsN/A (P < 0.05)[11]
Key Signaling Pathway: Sirt1/AMPK Activation

A crucial mechanism for resveratrol's neuroprotective and health-span-extending effects is the activation of Sirtuin 1 (Sirt1), a protein deacetylase.[2][9] Sirt1 activation is linked to enhanced mitochondrial function and reduced oxidative stress. Resveratrol can also activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][8] Activated AMPK can, in turn, increase the levels of NAD+, which is a required co-substrate for Sirt1 activity, creating a positive feedback loop that promotes cell survival and reduces inflammation and apoptosis.[2]

Sirt1_AMPK_Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates Sirt1 Sirt1 Resveratrol->Sirt1 Activates AMPK->Sirt1 Increases NAD+ PGC1a PGC-1α Sirt1->PGC1a Deacetylates (Activates) NFkB_p65 NF-κB (p65) Sirt1->NFkB_p65 Deacetylates (Inhibits) Apoptosis Apoptosis Sirt1->Apoptosis Inhibits Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria Antioxidant Antioxidant Defenses PGC1a->Antioxidant Inflammation Inflammation (via NF-κB) NFkB_p65->Inflammation

Caption: Resveratrol activates the Sirt1 and AMPK pathways.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of resveratrol in animal models. Specific parameters may vary between studies.

Typical Experimental Workflow

The workflow for assessing resveratrol's efficacy typically involves acclimatizing the animals, inducing a disease model, administering the compound or a placebo, and finally, evaluating the outcomes through behavioral, biochemical, and histological analyses.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Groups (Control, Placebo, Resveratrol) Acclimatization->Grouping Disease_Model Disease Model Induction (e.g., LPS injection, MCAO surgery) Grouping->Disease_Model Day 0 Dosing Daily Dosing (Resveratrol or Placebo) (e.g., Oral Gavage, IP) Disease_Model->Dosing Post-induction Behavioral Behavioral Tests (e.g., Morris Water Maze) Dosing->Behavioral During/After Treatment Period Sampling Blood & Tissue Sampling Behavioral->Sampling Biochemical Biochemical Assays (ELISA, Western Blot) Sampling->Biochemical Histology Histological Analysis Sampling->Histology

Caption: A generalized experimental workflow for in vivo studies.

Animal Model of Acute Inflammation
  • Animals: Male Wistar rats or rabbits are commonly used.[5][4]

  • Induction: Inflammation can be induced by a lipopolysaccharide (LPS) injection to mimic a systemic inflammatory response or by localized insults. For instance, in a model of combined stress and surgical trauma, animals are subjected to Single Prolonged Stress (SPS) followed by a laparotomy.[4]

  • Treatment: Resveratrol is typically dissolved in a vehicle (e.g., Carboxymethylcellulose) and administered via oral gavage or intraperitoneal (IP) injection. Doses in rat studies often range from 5 to 50 mg/kg.[4] The placebo group receives the vehicle only.

  • Analysis: After a set period, blood is collected for cytokine analysis using commercial ELISA kits for TNF-α, IL-6, and IL-1β.[5][4] Tissues may be harvested for Western blot analysis to quantify the expression of proteins in inflammatory pathways like NF-κB.[5]

Animal Model of Ischemic Stroke
  • Animals: Sprague-Dawley rats or C57BL/6 mice are frequently used.[1]

  • Induction: The most common model is Middle Cerebral Artery Occlusion (MCAO), where the middle cerebral artery is temporarily blocked with a filament to induce focal cerebral ischemia.

  • Treatment: Resveratrol or placebo is administered before (pre-treatment) or after (post-treatment) the ischemic event.[1] Doses typically range from 10 to 30 mg/kg, often via IP injection.[1]

  • Analysis:

    • Neurofunctional Assessment: Neurological deficit scores are evaluated at various time points post-MCAO.

    • Infarct Volume: 24 to 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct size.[10]

    • Biochemical Analysis: Brain tissue is homogenized to measure markers of oxidative stress (e.g., MDA) and inflammation, or for Western blot analysis of signaling proteins (e.g., Sirt1, AMPK).[10]

Animal Model of Alzheimer's Disease
  • Animals: Transgenic mice that overexpress amyloid precursor protein (e.g., Tg2576) or rats with induced cognitive deficits are used.[8][13] A model combining diabetes and AD can be created in rats by injecting streptozotocin followed by a hippocampal injection of amyloid-β (Aβ) peptides.[11]

  • Treatment: Chronic administration of resveratrol, often mixed in the diet or via oral gavage, for several weeks or months.[8]

  • Analysis:

    • Cognitive Tests: Spatial learning and memory are assessed using tests like the Morris water maze or Y-maze.[8]

    • Histopathology: Brain sections are stained to quantify Aβ plaque deposition and neuroinflammation (e.g., microglial activation).[8]

    • Biochemical Assays: Brain homogenates are analyzed for Aβ levels (ELISA), markers of oxidative stress, and key signaling proteins.[11]

Conclusion

The evidence from numerous animal models strongly supports the efficacy of resveratrol over placebo in mitigating conditions related to inflammation, neurodegeneration, and metabolic dysregulation. Its ability to modulate fundamental signaling pathways like NF-κB and Sirt1/AMPK underscores its potential as a multi-target therapeutic agent. While these preclinical findings are promising, further research, particularly well-designed clinical trials, is necessary to translate these benefits to human populations, paying close attention to bioavailability and optimal dosing.[2][4]

References

A Comparative Guide to the Cross-Validation of Imatinib Activity in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of Imatinib, the first-generation tyrosine kinase inhibitor (TKI), with second and third-generation alternatives for the treatment of Chronic Myeloid Leukemia (CML). The central molecular driver of CML is the BCR-ABL fusion oncoprotein, a constitutively active tyrosine kinase that promotes uncontrolled cell proliferation and survival.[1][2][3][4] Imatinib functions by binding to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation and blocking downstream signaling.[5] However, the emergence of resistance, primarily through point mutations in the kinase domain, has necessitated the development of newer generation TKIs.[5][6][7][8]

This document presents comparative experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to aid researchers in the evaluation and cross-validation of TKI activity.

Data Presentation: Comparative Efficacy of Tyrosine Kinase Inhibitors

The following tables summarize the quantitative data on the in vitro potency and clinical efficacy of Imatinib compared to its alternatives.

Table 1: In Vitro Potency (IC₅₀, nM) of TKIs Against Wild-Type and Mutated BCR-ABL

This table presents the half-maximal inhibitory concentration (IC₅₀) values, which indicate the drug concentration required to inhibit 50% of the kinase activity or cell proliferation in vitro. Lower values denote higher potency. Data is compiled from various preclinical studies.[9][10][11][12][13]

BCR-ABL MutantImatinib (1st Gen)Dasatinib (2nd Gen)Nilotinib (2nd Gen)Bosutinib (2nd Gen)Ponatinib (3rd Gen)
Wild-Type 25 - 1000.6 - 1.115 - 301.2 - 200.37 - 0.5
G250E 1303.676222.1
Y253F/H 220 - 4502.5 - 20450 - 15001202.0 - 4.0
E255K/V >10,0004 - 201,500 - >10,000120 - 2502.0 - 4.0
F317L/V 180 - 25015 - 15060 - 110305.0 - 10.0
M351T 4002.865451.0
T315I >10,000>10,000>10,000>5,00010 - 40

Note: IC₅₀ values can vary between different assay systems and cell lines.

Table 2: Comparison of Clinical Efficacy in Newly Diagnosed Chronic Phase CML (Pivotal Trials)

This table summarizes key efficacy endpoints from randomized controlled trials comparing Imatinib to second-generation TKIs as first-line therapy.

EndpointImatinib (400 mg)Dasatinib (100 mg)Nilotinib (300 mg BID)Bosutinib (400 mg)
Trial Name DASISION / ENESTndDASISION[14][15]ENESTnd[14][16]BFORE[17]
MMR at 12 months 28%46%44%47.2%
CCyR at 12 months 66%77%80%77.2%
5-Year Overall Survival ~90%[14][17]~91%[14][17]~92%[14]N/A (Shorter follow-up)
Progression to AP/BC 3.5% (at 12 mos)1.9% (at 12 mos)<1% (at 5 yrs)1.6% (at 12 mos)

MMR: Major Molecular Response; CCyR: Complete Cytogenetic Response; AP/BC: Accelerated Phase/Blast Crisis.

Signaling Pathway Visualization

The diagram below illustrates the primary signaling cascades activated by the BCR-ABL oncoprotein and the inhibitory action of TKIs. BCR-ABL constitutively activates pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which drive cell proliferation and suppress apoptosis.[1][2][4]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis STAT5->Proliferation Promotes Survival Imatinib Imatinib & Other TKIs Imatinib->BCR_ABL Inhibit

Caption: The BCR-ABL signaling pathway and TKI inhibition mechanism.

Experimental Protocols

Detailed methodologies for common assays are crucial for the cross-validation of TKI activity.

In Vitro BCR-ABL Kinase Assay (IC₅₀ Determination)

This protocol outlines a method to measure the direct inhibitory effect of a compound on BCR-ABL kinase activity.

  • Objective: To determine the concentration of a TKI required to inhibit 50% of BCR-ABL kinase activity.

  • Materials:

    • Recombinant human ABL1 kinase domain.

    • Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).[18]

    • ATP solution.

    • Tyrosine kinase substrate (e.g., Abltide peptide or GST-CrkL).[18]

    • Test compounds (Imatinib and alternatives) serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[19]

    • 384-well white assay plates.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant ABL1 enzyme, and the chosen substrate.

    • Dispense the reaction mixture into the wells of a 384-well plate.

    • Add serially diluted test compounds (e.g., from 10 µM to 0.1 nM) to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • To initiate the kinase reaction, add a solution of ATP to all wells. The final ATP concentration should be close to its Km value for the enzyme.

    • Incubate the plate at 30-37°C for 60 minutes.[18][19]

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves first depleting the remaining ATP, then converting ADP to ATP, which is subsequently used in a luciferase reaction to generate a luminescent signal.[19]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Normalize the data using the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Cell Viability Assay in CML Cell Lines (e.g., K562)

This protocol measures the effect of TKIs on the proliferation and viability of BCR-ABL-positive cells.

  • Objective: To determine the concentration of a TKI that reduces the viability of a CML cell line by 50% (GI₅₀ or IC₅₀).

  • Materials:

    • K562 cell line (a human CML cell line expressing BCR-ABL).[20][21][22][23][24]

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • Test compounds (Imatinib and alternatives) serially diluted.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability reagent (e.g., CellTiter-Glo).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well clear-bottom cell culture plates.

  • Procedure:

    • Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to acclimate.

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.[20]

    • For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[20] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a "media only" control.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

Experimental Workflow Visualization

The diagram below outlines a logical workflow for the preclinical evaluation of a novel tyrosine kinase inhibitor.

TKI_Workflow A Target Identification (e.g., BCR-ABL Kinase) B Compound Screening (High-Throughput Screening) A->B C In Vitro Kinase Assay (IC50 Determination vs. WT & Mutants) B->C D Cell-Based Assays (Viability, Apoptosis in CML cell lines) C->D E Selectivity Profiling (Test against a panel of other kinases) C->E F Mechanism of Action Studies (Western Blot for p-CrkL) D->F G Preclinical Animal Models (Xenograft models) D->G H IND-Enabling Studies (Toxicity, Pharmacokinetics) G->H

Caption: A typical preclinical workflow for TKI development.

References

A Comparative Guide to the Synthesis of Nirmatrelvir (PF-07321332)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various prominent synthesis methods for Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in Paxlovid™. The information is intended to assist researchers, chemists, and professionals in drug development in understanding the nuances, advantages, and challenges associated with different synthetic routes to this critical antiviral agent.

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] Its synthesis has been a subject of intense research, leading to the development of multiple approaches, from the initial routes used for early clinical supplies to more sustainable and efficient methods suitable for large-scale manufacturing. This guide will focus on a comparative analysis of key synthetic strategies, including Pfizer's initial and commercial syntheses, a sustainable approach developed by the Lipshutz group, and a chemoenzymatic synthesis.

Comparative Analysis of Synthetic Routes

The synthesis of a complex molecule like Nirmatrelvir can be approached from various strategic standpoints, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the desired scale of production, cost of starting materials and reagents, environmental impact, and the desired purity of the final product. Below is a summary of some of the most significant synthetic routes developed to date.

Parameter Pfizer's Initial Synthesis Pfizer's Commercial Synthesis Lipshutz's Sustainable Synthesis Chemoenzymatic Synthesis
Overall Yield Not explicitly stated, likely lower than commercial route~62%70%46% (over 6 steps)[2]
Key Features Utilized standard peptide coupling reagents (HATU/EDCI) and Burgess reagent for dehydration.Optimized for scale-up with more convergent strategies and improved process mass intensity.Employs green chemistry principles, avoiding traditional coupling reagents and the Burgess reagent.[3]Features a highly enantioselective biocatalytic desymmetrization and a diastereoselective multicomponent reaction.[1][4]
Coupling Reagents HATU, EDCIEDCIThioester-based coupling, T3P[5][6][7]Ugi three-component reaction
Dehydration Reagent Burgess ReagentTrifluoroacetic anhydride (TFAA)[8]Palladium-catalyzed "amide exchange"[3]One-pot PhI(OAc)2/TEMPO oxidation with ammonium acetate[2]
Environmental Impact Higher E-Factor due to stoichiometric reagents and chlorinated solvents.Improved PMI and reduced energy usage compared to the initial route.Significantly reduced E-Factor and use of greener solvents.Avoids transition metals and traditional peptide coupling reagents, leading to high atom economy.[4]

Experimental Protocols

Below are simplified experimental protocols for key transformations in the synthesis of Nirmatrelvir, based on published literature. These are intended to provide a general overview of the methodologies. For detailed procedures, it is recommended to consult the original research articles.

1. Peptide Coupling (Pfizer's Initial Approach)

This protocol describes the coupling of the P2-P3 dipeptide building block with the P1 building block.

  • Reaction: Amide bond formation between a carboxylic acid and an amine.

  • Reagents:

    • Carboxylic acid (P2-P3 fragment)

    • Amine (P1 fragment)

    • Coupling reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[1]

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Solvent: Dimethylformamide (DMF)

  • Procedure: To a solution of the carboxylic acid, amine, and DIPEA in DMF, the coupling reagent (HATU or EDCI) is added at room temperature. The reaction mixture is stirred until completion, typically monitored by HPLC or TLC. The product is then isolated through an aqueous workup and purified by chromatography.

2. Nitrile Formation using Burgess Reagent (Pfizer's Initial Approach)

This protocol describes the dehydration of a primary amide to form the nitrile "warhead" of Nirmatrelvir.

  • Reaction: Dehydration of a primary amide.

  • Reagent: Methyl N-(triethylammoniumsulphonyl)carbamate (Burgess Reagent)

  • Solvent: Chlorinated solvent (e.g., Dichloromethane)

  • Procedure: The primary amide is dissolved in the chlorinated solvent, and the Burgess reagent is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified.

3. Sustainable Peptide Coupling (Lipshutz's Approach)

This protocol utilizes a greener thioesterification/amidation sequence.

  • Reaction: Two-step, one-pot amide bond formation.

  • Reagents:

    • Carboxylic acid

    • Thioesterification reagent: Di-2-pyridyl dithiocarbonate (DPDTC)

    • Amine

    • Base: N-Methylmorpholine (NMM)

    • Solvent: Ethyl acetate (EtOAc)

  • Procedure: The carboxylic acid is first converted to a thioester in situ using DPDTC. The amine is then added to the reaction mixture, leading to the formation of the amide bond. This method avoids the use of traditional, often hazardous, peptide coupling reagents.[3]

4. One-Pot Synthesis using T3P (Lipshutz's Approach)

This protocol describes a streamlined, one-pot synthesis of Nirmatrelvir.[5][6][7]

  • Reaction: A sequence of two peptide couplings in a single pot.[5][6][7]

  • Reagents:

    • Initial carboxylic acid and amine fragments

    • Coupling reagent: Propanephosphonic acid anhydride (T3P)[5][6][7]

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Solvent: Ethyl acetate (EtOAc)

  • Procedure: The first carboxylic acid is activated with T3P, followed by the addition of the first amine. After the first coupling is complete, the second carboxylic acid and second amine are added to the same pot, again using T3P for activation. This one-pot approach significantly reduces workup and purification steps, improving overall efficiency.[5][6][7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of two key synthetic strategies for Nirmatrelvir.

Pfizer_Initial_Synthesis cluster_P1 P1 Building Block Synthesis cluster_P2_P3 P2-P3 Dipeptide Synthesis P1_start Protected Amino Acid Derivative P1_amide Primary Amide P1_start->P1_amide Methanolic Ammonia P1_amine Amine Hydrochloride P1_amide->P1_amine HCl Amide_Coupling Tripeptide Intermediate P1_amine->Amide_Coupling P2_P3_start N-Boc-t-butylalanine P2_P3_dipeptide Dipeptide P2_P3_start->P2_P3_dipeptide HATU/DIPEA P2_P3_amine Bicyclic Proline Derivative P2_P3_amine->P2_P3_dipeptide P2_P3_dipeptide->Amide_Coupling EDCI Dehydration Nirmatrelvir Amide_Coupling->Dehydration Burgess Reagent

Caption: Pfizer's Initial Linear Synthesis Pathway.

Lipshutz_Sustainable_Synthesis cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_fragment3 Fragment 3 Synthesis F1_start N-Boc-t-leucine F1_thioester Thioester Intermediate F1_start->F1_thioester DPDTC Coupling1 Dipeptide Intermediate F1_thioester->Coupling1 Amine F2_start Bicyclic Proline Derivative F2_start->Coupling1 Coupling2 Nirmatrelvir Precursor Coupling1->Coupling2 T3P F3_start Protected Glutamic Acid Derivative F3_nitrile Aminonitrile Fragment F3_start->F3_nitrile Multi-step F3_nitrile->Coupling2 Final_Product Nirmatrelvir Coupling2->Final_Product Deprotection & Trifluoroacetylation

Caption: Lipshutz's Convergent & Sustainable Pathway.

Conclusion

The synthesis of Nirmatrelvir has evolved significantly from its initial discovery to its large-scale commercial production. The early routes, while effective for producing initial quantities of the drug, relied on traditional reagents and methodologies that are less desirable for large-scale, sustainable manufacturing. Subsequent research has led to the development of more efficient, convergent, and environmentally friendly syntheses.

The Lipshutz group's sustainable approach, for instance, offers a higher overall yield and avoids problematic reagents, making it an attractive alternative for future production.[3] The chemoenzymatic route highlights the power of biocatalysis in simplifying complex chemical transformations and achieving high enantioselectivity.[4] Pfizer's own optimization of their commercial process demonstrates a commitment to improving efficiency and sustainability in pharmaceutical manufacturing.[9]

For researchers and drug development professionals, a thorough understanding of these different synthetic strategies is crucial. It allows for informed decisions regarding process development, cost optimization, and environmental impact. The continued exploration of novel synthetic routes to important pharmaceuticals like Nirmatrelvir will undoubtedly lead to further innovations in the field of organic synthesis and pharmaceutical manufacturing.

References

Independent Verification of Ibrutinib's Clinical Findings: A Comparative Guide to BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ibrutinib, the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, with second-generation alternatives such as Acalabrutinib and Zanubrutinib. The initial groundbreaking findings of Ibrutinib's efficacy in B-cell malignancies have been extensively validated through numerous independent clinical trials and real-world evidence, confirming its role as a cornerstone therapy. This document summarizes key comparative data, outlines detailed experimental protocols for assessing BTK inhibitors, and visualizes the underlying biological pathways and experimental workflows.

Comparative Performance of BTK Inhibitors

The development of second-generation BTK inhibitors has been driven by the goal of improving upon the safety profile of Ibrutinib while maintaining high efficacy. These newer agents exhibit greater selectivity for BTK, resulting in fewer off-target effects.

Biochemical Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ibrutinib, Acalabrutinib, and Zanubrutinib against BTK and a selection of off-target kinases. Lower IC50 values indicate greater potency. The selectivity profile is crucial, as off-target inhibition of kinases like EGFR, TEC, and SRC has been linked to adverse events observed with Ibrutinib.

KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 1.5 - 3.73 - 5.1<1 - 2.9
EGFR5.6 - 9.7>100060
ITK5.0186
TEC20>100067
SRC10>1000>1000

Data compiled from multiple sources. Assay conditions may vary.[1][2]

Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)

The efficacy of Ibrutinib, initially demonstrated in pivotal trials like the RESONATE-2 study, has been consistently confirmed in real-world settings.[3][4][5][6][7][8] Head-to-head and comparative analyses with second-generation inhibitors have provided further insights into their relative performance.

MetricIbrutinibAcalabrutinibZanubrutinib
Overall Response Rate (ORR) 71% - 92%~95%78.3% - 90.2%
Progression-Free Survival (PFS) at 3 years (Relapsed/Refractory CLL) ~54.8%Similar to Ibrutinib~64.9%
Complete Response (CR) Rate ~8.3% - 30%Higher than IbrutinibHigher than Ibrutinib

Data from various clinical trials, including head-to-head and indirect comparisons.[9][10]

Comparative Safety Profile

A key differentiator among BTK inhibitors is their safety profile, with second-generation agents generally associated with a lower incidence of certain adverse events.

Adverse Event (Any Grade)IbrutinibAcalabrutinibZanubrutinib
Atrial Fibrillation Higher IncidenceLower IncidenceLower Incidence
Hypertension Higher IncidenceLower IncidenceLower Incidence
Bleeding (Minor) ~59%Lower Incidence~49%
Diarrhea Higher IncidenceLower IncidenceLower Incidence

Qualitative and quantitative data from head-to-head trials and real-world studies.[1][11][12][13]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Mechanism of Action

Ibrutinib and other covalent BTK inhibitors form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK. This blocks the downstream signaling cascade that is crucial for the proliferation and survival of malignant B-cells.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN PI3K PI3K BCR->PI3K SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB Leads to Activation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits AKT AKT PI3K->AKT Activates AKT->NFkB Activates Survival Cell Survival & Proliferation NFkB->Survival

BCR signaling pathway and the inhibitory action of Ibrutinib.
Experimental Workflow: Biochemical BTK Kinase Assay

This workflow outlines a common method to determine the direct inhibitory effect of a compound on purified BTK enzyme activity.

Biochemical_Assay_Workflow A Prepare Reagents (BTK Enzyme, Substrate, ATP, Buffer) E Initiate Reaction with ATP/Substrate Mix A->E B Serially Dilute Test Compound (e.g., Ibrutinib) C Plate Compound Dilutions in 384-well Plate B->C D Add BTK Enzyme to each well C->D D->E F Incubate at 30°C E->F G Terminate Reaction & Detect Signal (e.g., Luminescence) F->G H Data Analysis: Calculate IC50 G->H

Workflow for a typical biochemical BTK kinase assay.
Experimental Workflow: Cell-Based BTK Phosphorylation Assay

This workflow describes a method to assess a compound's ability to inhibit BTK activation within a cellular context.

Cellular_Assay_Workflow A Culture B-cell Lymphoma Cells B Treat Cells with BTK Inhibitor Concentrations A->B C Stimulate BCR Signaling (e.g., with anti-IgM) B->C D Lyse Cells to Extract Proteins C->D E Western Blot or ELISA for Phosphorylated BTK (pBTK) D->E F Quantify pBTK Levels (Normalize to total BTK) E->F G Data Analysis: Calculate EC50 F->G

References

Safety Operating Guide

Unidentified Substance AU-224: Navigating Disposal in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to identify a chemical substance designated "AU-224" for the purpose of outlining specific disposal procedures have been unsuccessful. Extensive searches have not yielded a Safety Data Sheet (SDS) or any definitive chemical identity associated with this identifier. The designation "this compound" has appeared in various contexts, including as a secondary notification identifier in a public report (EX/224) and in unrelated product names, but not as a distinct chemical compound.

In the absence of a specific SDS for "this compound," it is crucial for researchers, scientists, and drug development professionals to adhere to a comprehensive and cautious approach to chemical waste disposal. The following procedural guidance is based on established laboratory safety principles and is intended to ensure the safe handling and disposal of an unidentified substance.

General Principles for Unidentified Chemical Disposal

When a chemical's identity and hazards are unknown, it must be treated as hazardous waste. The primary goal is to ensure the safety of laboratory personnel and to comply with all applicable environmental regulations.

Immediate Safety and Handling Precautions:
  • Assume Hazard: Treat the unidentified substance with the highest level of caution. Assume it is flammable, corrosive, reactive, and toxic.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A laboratory coat

  • Ventilation: Handle the substance only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Containment: Keep the substance in a clearly labeled, sealed, and chemically compatible container. The label should clearly state "Caution: Unidentified Substance" and include any known information.

Step-by-Step Disposal Workflow for Unidentified Chemicals

The following workflow provides a logical sequence of actions to ensure the safe and compliant disposal of an unidentified chemical like "this compound."

Caption: Disposal workflow for an unidentified chemical substance.

Detailed Experimental Protocols for Safe Disposal

In the absence of a specific protocol for "this compound," the following general experimental protocols for the segregation and packaging of unknown chemical waste should be followed.

Waste Segregation and Packaging Protocol:
  • Do Not Mix: Never mix an unidentified chemical with any other waste stream.

  • Container Selection:

    • Use a new, clean, and leak-proof container that is chemically compatible with the unknown substance. If the substance is a solid, a wide-mouth container is preferable. For liquids, use a screw-cap bottle.

    • Ensure the container is large enough to hold the entire quantity of the waste without being overfilled (a general rule is to not fill beyond 80% capacity).

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Write "Unidentified Chemical Waste" in the contents section.

    • Provide any known information, such as the source of the waste (e.g., "byproduct of XYZ synthesis"), the date of generation, and the name of the generating researcher.

  • Request for Analysis (if required):

    • Your institution's Environmental Health and Safety (EHS) department may require a sample for analysis before a certified hazardous waste vendor will accept the material.

    • If required, follow all EHS procedures for sampling hazardous waste, which typically involves using appropriate PPE and sampling tools to minimize exposure.

Data Presentation: Unidentified Waste Characterization

While no quantitative data exists for "this compound," the following table outlines the minimum information that should be compiled and provided to your institution's EHS department for the disposal of an unidentified substance.

Parameter Description/Information to Provide
Physical State Solid, Liquid, Gas, or a combination (e.g., sludge).
Color and Odor Describe the physical appearance and any noticeable odor. Exercise extreme caution when noting odor and use the "wafting" technique.
Quantity The total volume or mass of the waste material.
Source/Process of Generation Describe the experiment or process that generated the waste. This can provide clues to its potential composition and hazards. For example, "reaction mixture from a hydrogenation experiment."
Potential Hazards (if known) Based on the source process, list any potential hazards. For example, if the reaction involved a strong acid, note "Potentially Corrosive." If a flammable solvent was used, note "Potentially Flammable."
Container Type and Integrity Describe the container holding the waste (e.g., "500 mL amber glass bottle with screw cap") and confirm that it is in good condition with no leaks or cracks.
Date of Generation The date the waste was first placed in the container.
Researcher Contact Information Name and contact details of the individual responsible for the waste.

By adhering to these rigorous safety and documentation procedures, laboratories can ensure the safe and compliant management of unidentified chemical waste, thereby protecting personnel and the environment. It is imperative to always consult with your institution's designated safety professionals before proceeding with the disposal of any unknown substance.

Essential Safety and Logistical Information for Handling AU-224

Author: BenchChem Technical Support Team. Date: December 2025

Prudent handling of AU-224, a benzamide derivative intended for research, is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. As a potent gastrointestinal prokinetic agent, this compound necessitates rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given that this compound is a potent, research-use-only compound, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.

Protection Type Personal Protective Equipment (PPE) Purpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or airborne particles of the compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat or disposable gown. Full-body coverage (long pants, closed-toe shoes).Prevents skin contact with the compound. The lab coat or gown should be dedicated to work with this compound and laundered or disposed of appropriately.
Respiratory Protection A properly fitted N95 respirator or higher.Recommended when handling the compound as a powder or when there is a risk of aerosol generation.[1]
General Hygiene Accessible eyewash stations and safety showers.For immediate use in case of accidental exposure.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and contamination risks when working with this compound.

AU224_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_area Designate a specific handling area gather_ppe Assemble all required PPE review_sds Review Safety Data Sheet (if available) or relevant safety information don_ppe Don appropriate PPE review_sds->don_ppe weigh_handle Weigh and handle compound in a chemical fume hood or enclosure to minimize dust prepare_solution Prepare solutions in a well-ventilated area decontaminate Decontaminate work surfaces with an appropriate solvent prepare_solution->decontaminate doff_ppe Doff PPE correctly to avoid contamination wash_hands Wash hands thoroughly with soap and water dispose_waste Dispose of contaminated materials and unused compound according to institutional guidelines wash_hands->dispose_waste

Figure 1: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a "Research Use Only" product, specific disposal guidelines may not be readily available.[2][3][4] Therefore, it is imperative to follow institutional and local regulations for chemical waste.

Waste Type Disposal Procedure
Unused this compound Compound Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container. Arrange for disposal through your institution's environmental health and safety (EHS) office.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container. Dispose of through your institution's EHS-approved waste stream.
Contaminated PPE (e.g., gloves, disposable gowns) Place in a sealed bag or container labeled as hazardous waste. Dispose of according to institutional protocols for contaminated PPE.
Aqueous Solutions of this compound Do not pour down the drain unless explicitly permitted by your institution's EHS office for non-hazardous, dilute solutions.[5][6][7] Generally, these should be collected as hazardous chemical waste.

Disclaimer: The information provided is based on general safety principles for handling potent research compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling this compound. Always prioritize safety and adhere to all applicable local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AU-224
Reactant of Route 2
Reactant of Route 2
AU-224

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.